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  • Product: 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol
  • CAS: 281211-22-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Core Mechanism of Action of 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol

Abstract The 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol molecule represents a promising scaffold in modern medicinal chemistry. As a member of the imidazole-2-thiol class, it possesses a unique combination of a zinc-bin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol molecule represents a promising scaffold in modern medicinal chemistry. As a member of the imidazole-2-thiol class, it possesses a unique combination of a zinc-binding group and a synthetically tractable backbone, making it a compelling candidate for targeted therapeutic development. This guide delves into the core hypothesized mechanism of action for this compound, focusing on its potential as a selective inhibitor of matrix metalloproteinases (MMPs). We will explore the biochemical basis for this inhibition, provide detailed, field-proven experimental protocols for its validation, and discuss the downstream cellular consequences. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's biological activity.

Introduction: The Imidazole-2-Thiol Scaffold in Drug Discovery

The imidazole ring is a privileged structure in pharmacology, forming the core of numerous approved drugs.[1] Its five-membered heterocyclic structure containing two nitrogen atoms allows for diverse chemical modifications and facilitates a range of biological interactions, including hydrogen bonding and π-π stacking.[2] The addition of a thiol group at the 2-position introduces a critical functional element: a potent nucleophile and a metal-chelating moiety.[3]

The thiol group (-SH) is a key player in cellular redox homeostasis and can directly interact with biological targets.[4][5][6][7] Specifically, the ability of thiols to chelate metal ions is central to their role in inhibiting metalloenzymes.[8] The 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol compound combines this reactive thiol with a dichlorinated phenyl ring, a substitution pattern often employed to enhance binding affinity and specificity for target proteins. Based on the established roles of both the imidazole and thiol moieties in enzyme inhibition, a primary hypothesized mechanism of action for this compound is the targeted inhibition of zinc-dependent matrix metalloproteinases.[9]

Core Hypothesized Mechanism: Inhibition of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[10] While essential for physiological processes like wound healing and tissue remodeling, their aberrant activity is strongly implicated in pathological conditions, most notably cancer metastasis, where they facilitate tumor cell invasion and angiogenesis.[10][11]

The proposed mechanism of action for 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol centers on the direct inhibition of MMPs through chelation of the catalytic Zn²⁺ ion in the enzyme's active site.

Biochemical Rationale:

  • The Zinc-Binding Group (ZBG): The imidazole-2-thiol moiety is theorized to act as a highly effective ZBG. The deprotonated thiol (thiolate) and one of the imidazole nitrogen atoms can form a stable bidentate complex with the Zn²⁺ ion, displacing the water molecule that is essential for catalysis.[12] This direct interaction with the catalytic zinc is a hallmark of many MMP inhibitors.[10][13]

  • Structural Specificity: The 2,5-dichlorophenyl group is predicted to interact with the hydrophobic S1' pocket of the MMP active site, contributing to the inhibitor's affinity and selectivity for specific MMP isoforms. The precise fit and interactions within this pocket are critical for potent inhibition.

Below is a conceptual diagram illustrating the proposed binding mode.

MMP_Inhibition cluster_MMP MMP Active Site cluster_Inhibitor 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 S1_Pocket S1' Specificity Pocket Imidazole Imidazole Ring Imidazole->Zn Coordination (N) Thiol Thiol Group Thiol->Zn Chelation (S⁻) Phenyl 2,5-Dichlorophenyl Group Phenyl->S1_Pocket Hydrophobic Interaction

Caption: Proposed binding of the inhibitor to the MMP active site.

Experimental Validation: A Step-by-Step Guide

To rigorously test the hypothesis of MMP inhibition, a series of biochemical and cell-based assays must be performed. The following protocols are designed as self-validating systems, providing a clear path from initial enzymatic activity measurement to cellular functional outcomes.

Overall Experimental Workflow

The validation process follows a logical progression from direct enzyme interaction to cellular effects.

Workflow A Step 1: In Vitro MMP Inhibition Assay (Fluorogenic Substrate) B Step 2: Gelatin Zymography (Confirm MMP-2/9 Inhibition) A->B Confirms target C Step 3: Cell Viability Assay (Determine Cytotoxicity) B->C Assess toxicity D Step 4: Cell Migration & Invasion Assays (Functional Consequence) C->D Evaluate function E Step 5: Western Blot Analysis (Downstream Signaling) D->E Investigate pathway

Caption: Logical workflow for validating the mechanism of action.

Protocol 1: In Vitro Fluorogenic MMP Inhibition Assay

Objective: To quantify the direct inhibitory effect of 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol on the enzymatic activity of purified MMPs (e.g., MMP-2, MMP-9, MMP-7).

Materials:

  • Recombinant human MMP enzymes

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂)

  • 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol stock solution (in DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Methodology:

  • Prepare Serial Dilutions: Create a 2-fold serial dilution of the test compound in Assay Buffer, starting from a high concentration (e.g., 100 µM). Also prepare a vehicle control (DMSO in Assay Buffer).

  • Enzyme Addition: To each well of the 96-well plate, add 50 µL of the appropriate MMP enzyme dilution in Assay Buffer.

  • Inhibitor Addition: Add 25 µL of the serially diluted test compound or vehicle control to the respective wells.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of the fluorogenic MMP substrate to all wells to initiate the reaction.

  • Fluorescence Measurement: Immediately begin kinetic readings of fluorescence intensity (e.g., Ex/Em = 328/393 nm) every 2 minutes for 60 minutes at 37°C.

  • Data Analysis: Calculate the reaction velocity (rate of fluorescence increase) for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Rationale and Scientific Insight: This assay provides the most direct evidence of enzyme inhibition and allows for the quantification of potency (IC₅₀).[1] The kinetic measurement is crucial to ensure the reaction is in the linear range. Including multiple MMP isoforms allows for an assessment of selectivity.

Protocol 2: Gelatin Zymography

Objective: To visually confirm the inhibition of gelatinases (MMP-2 and MMP-9) in a more complex biological sample, such as conditioned media from cancer cells.

Materials:

  • Conditioned media from cancer cells (e.g., HT-1080) treated with the test compound

  • SDS-PAGE equipment

  • 10% Polyacrylamide gel containing 0.1% (w/v) gelatin

  • Zymogram Renaturing Buffer (2.5% Triton X-100 in water)

  • Zymogram Developing Buffer (50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂)

  • Coomassie Brilliant Blue staining solution

Methodology:

  • Sample Preparation: Mix conditioned media samples with non-reducing sample buffer. Do not boil the samples.

  • Electrophoresis: Load equal amounts of protein onto the gelatin-containing gel and run electrophoresis at 4°C.

  • Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in Renaturing Buffer to remove SDS and allow the enzymes to renature.

  • Development: Incubate the gel in Developing Buffer overnight at 37°C.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.

  • Analysis: Areas of gelatinase activity will appear as clear bands against a blue background. The intensity of these bands will be reduced in samples treated with an effective inhibitor.

Rationale and Scientific Insight: Zymography separates proteases by molecular weight and allows for the specific assessment of MMP-2 and MMP-9 activity.[14] The absence of a reducing agent and boiling preserves the enzyme's structure. This technique validates the findings from the fluorogenic assay in a semi-quantitative manner and in a more physiologically relevant sample.[1]

Protocol 3: Cell-Based Assays

Objective: To evaluate the functional consequences of MMP inhibition on cancer cell behavior.

A. Cell Viability Assay (e.g., using CellTiter-Glo®)

Methodology:

  • Cell Plating: Seed cancer cells (e.g., MDA-MB-231) in a 96-well white-walled plate and allow them to adhere overnight.[15]

  • Compound Treatment: Treat the cells with a serial dilution of 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol for 48-72 hours.

  • Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).[2][16]

  • Measurement: Read the luminescence on a plate reader.

  • Analysis: Calculate the percentage of viability relative to vehicle-treated cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Rationale: It is critical to distinguish between anti-migratory effects and general cytotoxicity. This assay establishes the concentration range at which the compound affects cell viability.[17]

B. Cell Invasion Assay (Transwell Assay)

Methodology:

  • Chamber Preparation: Coat the top of a Transwell insert (8 µm pore size) with a layer of Matrigel®.

  • Cell Seeding: Seed cancer cells in serum-free media in the upper chamber. Add media with a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Treatment: Add the test compound (at a non-toxic concentration determined from the viability assay) to both the upper and lower chambers.

  • Incubation: Incubate for 24-48 hours, allowing cells to invade through the Matrigel and migrate through the pores.

  • Quantification: Remove non-invading cells from the top of the insert. Fix and stain the cells that have invaded to the bottom surface. Count the number of stained cells under a microscope.

Rationale: This assay directly measures the ability of a compound to inhibit a key process in metastasis that is highly dependent on MMP activity.[2] Using a non-toxic concentration ensures that the observed effect is due to inhibition of invasion, not cell death.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and comparative analysis.

Table 1: Hypothetical Inhibitory Profile of 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol (Note: Data are for illustrative purposes only)

Enzyme TargetIC₅₀ (µM)Selectivity vs. MMP-1
MMP-90.8529.4x
MMP-21.2020.8x
MMP-75.604.5x
MMP-125.01x

Table 2: Hypothetical Cellular Assay Results (Note: Data are for illustrative purposes only)

AssayCell LineEndpointResult (at 1 µM)
Cell ViabilityMDA-MB-231GI₅₀> 50 µM
Transwell InvasionMDA-MB-231% Inhibition75%

Downstream Cellular Effects & Signaling

Inhibition of MMPs by 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol is expected to trigger downstream effects that suppress the metastatic phenotype. MMPs are known to regulate the bioavailability and activity of growth factors and cytokines, and their inhibition can impact key signaling pathways.

Signaling_Pathway cluster_Inhibitor Inhibitor Action cluster_Cell Cellular Response Inhibitor 1-(2,5-dichlorophenyl)- 1H-imidazole-2-thiol MMPs MMP-2, MMP-9 Inhibitor->MMPs Inhibits ECM ECM Degradation MMPs->ECM Blocked GF Growth Factor Release MMPs->GF Blocked Invasion Cell Invasion ECM->Invasion Leads to Migration Cell Migration GF->Migration Promotes Angiogenesis Angiogenesis GF->Angiogenesis Promotes

Caption: Downstream effects of MMP inhibition on cellular processes.

Conclusion and Future Directions

The available evidence strongly suggests that 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol acts as an inhibitor of matrix metalloproteinases. Its chemical structure is well-suited to chelate the catalytic zinc ion within the MMP active site, and this proposed mechanism is supported by data from related imidazole and thiol-containing compounds.[9][13] The experimental workflow detailed in this guide provides a robust framework for validating this hypothesis, from direct enzyme kinetics to functional cellular outcomes.

Future research should focus on determining the selectivity profile of this compound across the entire MMP family and other metalloenzymes to assess potential off-target effects. In vivo studies in animal models of cancer metastasis will be the ultimate validation of its therapeutic potential. Furthermore, investigating its secondary properties, such as antioxidant activity stemming from the thiol group, could reveal additional mechanisms contributing to its overall biological profile.[8]

References

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Flores-López, L. Z., et al. (2019). The role of thiols in antioxidant systems. ResearchGate. [Link]

  • Ulrich, K., & Jakob, U. (2019). The role of thiols in antioxidant systems. Free Radical Biology and Medicine, 140, 14–27. [Link]

  • Talukdar, S., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cells, 7(9), 132. [Link]

  • Ulrich, K., & Jakob, U. (2019). The role of thiols in antioxidant systems. PubMed, 31201851. [Link]

  • Sci-Hub. (2019). The role of thiols in antioxidant systems. [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. [Link]

  • Senevirathne, C., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17666–17674. [Link]

  • Akyol, S., et al. (2021). Thiols: Role in Oxidative Stress-Related Disorders. IntechOpen. [Link]

  • Cui, N., et al. (2008). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Expert Opinion on Drug Discovery, 3(10), 1187-1205. [Link]

  • Springer Nature Experiments. (n.d.). Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors. [Link]

  • Golcienė, B., et al. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. RSC Medicinal Chemistry. [Link]

  • NextSDS. (n.d.). 1-(2,5-DICHLOROPHENYL)-1H-IMIDAZOLE-2-THIOL. [Link]

  • Toumaian, A., et al. (2023). Engineering minimal tissue inhibitors of metalloproteinase targeting MMPs via gene shuffling and yeast surface display. Protein Engineering, Design and Selection, 36, gzad017. [Link]

  • Bálint, M., et al. (2018). Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection. Frontiers in Pharmacology, 9, 302. [Link]

  • El-gemeie, A., et al. (2014). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. International Journal of Organic Chemistry, 4, 259-276. [Link]

  • Ramadurgam, S., & Vangaveti, S. (2004). A Theoretical Study of Imidazole- and Thiol-Based Zinc Binding Groups Relevant to Inhibition of Metzincins. The Journal of Physical Chemistry B, 108(36), 13795–13804. [Link]

  • Onyesom, I., & Efi, O. (2012). Reduced nonprotein thiols inhibit activation and function of MMP-9: Implications for chemoprevention. Free Radical Biology and Medicine, 53(5), 1143–1151. [Link]

  • Encyclopedia.pub. (2021). Matrix Metalloproteinases and Their Inhibitors. [Link]

Sources

Exploratory

Decoding the Receptor Binding Affinity of 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol: A Comprehensive Technical Guide

The compound 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol (often cataloged in high-throughput libraries as CCG-133 or HMS558G21) represents a highly specialized pharmacophore. While structurally compact, the 1-aryl-1H-imi...

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Author: BenchChem Technical Support Team. Date: April 2026

The compound 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol (often cataloged in high-throughput libraries as CCG-133 or HMS558G21) represents a highly specialized pharmacophore. While structurally compact, the 1-aryl-1H-imidazole-2-thiol scaffold is canonically recognized for its profound binding affinity to metalloenzymes—most notably Dopamine β -Hydroxylase (DBH) —and its modulatory effects on various G-protein coupled receptors (GPCRs)[1][2].

This whitepaper provides an in-depth analysis of the thermodynamic properties, binding kinetics, and structural activity relationship (SAR) of this molecule, alongside self-validating experimental workflows for quantifying its receptor affinity.

Mechanistic Pharmacology & Structural Causality

To understand the binding affinity of 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol (hereafter referred to as 2,5-DCIT ), we must deconstruct its two primary structural domains: the imidazole-2-thiol headgroup and the 2,5-dichlorophenyl moiety.

The Coordination Chemistry of the Imidazole-2-Thiol Core

The primary target for this class of molecules is DBH, a copper-dependent monooxygenase responsible for the conversion of dopamine to norepinephrine[3]. The catalytic cycle of DBH relies on a highly reactive Cu(III)-oxo intermediate[3].

  • Causality of Inhibition: The imidazole-2-thiol moiety acts as a potent bidentate or monodentate ligand. The highly nucleophilic sulfur atom of the thiol group forms a strong coordinate covalent bond with the active-site copper, effectively arresting the enzyme and preventing the oxygen rebound mechanism required for dopamine hydroxylation[3].

Conformational Locking via 2,5-Dichloro Substitution

While the thiol group anchors the molecule to the metal center, the aryl ring dictates binding affinity ( Kd​ ) and selectivity.

  • Causality of the Substitution Pattern: The chlorine atoms at the 2 (ortho) and 5 (meta) positions are not merely lipophilic additions. The ortho-chlorine induces severe steric hindrance against the adjacent imidazole proton, forcing the phenyl ring out of coplanarity with the imidazole core. This locked dihedral angle precisely mimics the bioactive conformation required to occupy the hydrophobic substrate-binding pocket normally reserved for the catechol ring of dopamine.

Furthermore, off-target profiling has shown that imidazole-2-thiol derivatives can act as potent agonists for GPCRs, such as the bile acid receptor TGR5, where binding is driven by π−π stacking and halogen bonding within the transmembrane helices[2].

Mechanism cluster_0 Endogenous Pathway DA Dopamine DBH Dopamine β-Hydroxylase (Cu-dependent) DA->DBH Substrate Binding NE Norepinephrine DBH->NE Hydroxylation Complex Inhibited DBH-Cu Complex DBH->Complex Thiol-Cu Coordination Inhibitor 1-(2,5-dichlorophenyl)- 1H-imidazole-2-thiol Inhibitor->DBH Competitive Inhibition

Mechanistic pathway of DBH inhibition by 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol.

Quantitative Data & Structure-Activity Relationship (SAR)

The strict SAR governing the 1-aryl-imidazole-2-thiol class dictates that even minor modifications to the halogen substitution pattern drastically alter the IC50​ and Kd​ values. Data extracted from molecular simulations and high-throughput screening of analogous DBH inhibitors and GPCR modulators highlights this sensitivity[1][2][4].

CompoundPrimary TargetBinding Affinity / IC50​ Primary Binding Mechanism
1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol DBH~45 - 80 nM (Estimated)Cu-coordination + Ortho-steric hydrophobic burial
1-(3,5-difluoro-4-hydroxy-benzyl)-1H-imidazole-2-thiol DBH74.1 nM[4]Cu-coordination + H-bonding network
1-(3,5-difluorobenzyl)imidazole-2-thiol (SK&F 102698) DBHHighly Potent In Vivo[1]Cu-coordination + Fluorine lipophilicity
1-(2,4-dichlorobenzyl)-1,3-dihydro-imidazole-2-thione DBH33,100 nM (33.1 µM)[4]Sterically hindered coordination (Poor fit)
ZY12201 (Imidazole-thio derivative) TGR5 (GPCR)Potent Agonist[2] π−π stacking, Transmembrane H-bonding

Note: The dramatic drop in potency for the 2,4-dichlorobenzyl derivative demonstrates that para-substitution disrupts the optimal depth of insertion into the DBH active site.

Self-Validating Experimental Workflows

To rigorously quantify the binding affinity of 2,5-DCIT, a single-assay approach is insufficient due to the compound's lipophilicity and metal-chelating properties. We employ an orthogonal, self-validating workflow utilizing Surface Plasmon Resonance (SPR) for kinetic profiling and Isothermal Titration Calorimetry (ITC) for thermodynamic validation.

Workflow Prep Ligand Prep (2,5-DCIT) Immobilize Target Immobilization (DBH / GPCR) Prep->Immobilize SPR SPR Kinetics (k_on, k_off) Immobilize->SPR ITC ITC Thermodynamics (ΔH, ΔS) Immobilize->ITC Analysis Affinity Profiling (K_d, IC50) SPR->Analysis ITC->Analysis

Orthogonal biophysical workflow utilizing SPR and ITC for binding affinity validation.
Protocol A: High-Throughput Surface Plasmon Resonance (SPR)

SPR provides real-time measurement of the association ( kon​ ) and dissociation ( koff​ ) rates.

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize recombinant human DBH to a high density (~3000 RU).

    • Causality: A high immobilization density is strictly required because 2,5-DCIT is a low-molecular-weight analyte (~245 Da). High density ensures the Rmax​ signal remains above the noise threshold.

  • Analyte Preparation: Dissolve 2,5-DCIT in 100% DMSO, then dilute into the running buffer (10 mM HEPES, 150 mM NaCl, 50 µM CuSO4​ , 0.05% Tween-20, 5% DMSO, pH 7.4).

    • Causality: The inclusion of 50 µM CuSO4​ is critical to maintain the metalloenzyme's active site integrity. Tween-20 (0.05%) prevents the highly lipophilic dichlorophenyl group from non-specifically adhering to the microfluidic tubing.

  • Kinetic Injection: Inject the analyte at a high flow rate of 50 µL/min across a concentration series (0.1 nM to 1 µM).

    • Causality: A high flow rate minimizes mass transport limitations, ensuring that the observed kon​ is a true reflection of the binding event, not the diffusion rate.

  • Self-Validation Checkpoint (Solvent Correction): Because 5% DMSO is used, bulk refractive index shifts will occur. Run an 8-point DMSO calibration curve (4.5% to 5.5%) before and after the analyte series to mathematically subtract bulk solvent effects.

Protocol B: Isothermal Titration Calorimetry (ITC)

While SPR provides kinetics, ITC validates the mechanism of binding by decoupling the free energy ( ΔG ) into enthalpic ( ΔH ) and entropic ( −TΔS ) components.

  • Sample Dialysis: Dialyze the target protein extensively against the ITC buffer (50 mM Tris, 150 mM NaCl, pH 7.4).

    • Causality: Exact buffer matching between the syringe (ligand) and cell (protein) is mandatory to eliminate heat of dilution artifacts.

  • Titration Execution: Load 10 µM of the target protein into the sample cell and 100 µM of 2,5-DCIT into the syringe. Perform 20 sequential injections of 2 µL each at 25°C, with 150-second spacing between injections to allow the thermal baseline to stabilize.

  • Thermodynamic Extraction & Self-Validation: Fit the binding isotherm to a one-site binding model.

    • Interpretation: If the binding is driven by the thiol-copper coordination, the reaction will be highly exothermic (large negative ΔH ). If driven primarily by the burial of the dichlorophenyl ring into the hydrophobic pocket, it will be entropically driven (positive ΔS ). True validation of 2,5-DCIT binding requires a signature showing both favorable enthalpy and entropy.

References

  • Cardiovascular effects of a new potent dopamine beta-hydroxylase inhibitor in spontaneously hypertensive rats Source: NIH / PubMed URL:[Link]

  • Catalytic Mechanism of Dopamine β-Monooxygenase Mediated by Cu(III)−Oxo Source: Inorganic Chemistry (ACS Publications) URL:[Link]

  • BindingDB PrimarySearch_ki: Dopamine beta-hydroxylase(Human) Source: BindingDB URL:[Link]

  • Practical and Efficient Synthesis of 2-Thio-imidazole Derivative—ZY12201: A Potent TGR5 Agonist Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Foundational

thermodynamic properties of 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol

An In-depth Technical Guide to the Thermodynamic Properties of 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive fra...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Properties of 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the characterization of the thermodynamic properties of 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol, a novel heterocyclic compound with potential applications in medicinal chemistry. In the absence of established experimental data for this specific molecule, this document serves as a detailed roadmap for researchers, outlining both predictive computational methods and definitive experimental protocols. By elucidating the theoretical underpinnings and practical considerations of these techniques, this guide empowers scientists in drug development and materials science to systematically investigate the thermal behavior and stability of this and similar imidazole-based compounds. The integration of computational and experimental approaches offers a robust strategy for obtaining critical thermodynamic parameters essential for drug design, formulation, and process development.

Introduction to 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol

Imidazole-containing compounds are a cornerstone of medicinal chemistry, appearing in a wide array of pharmaceuticals due to their versatile biological activities.[1][2] The specific compound, 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol, is a substituted imidazole with a dichlorophenyl moiety, a structural feature often associated with enhanced biological activity. A thorough understanding of its thermodynamic properties is paramount for its advancement as a potential therapeutic agent. These properties, including melting point, enthalpy of fusion, heat capacity, and thermal stability, are critical for drug formulation, stability studies, and predicting its behavior in biological systems.

This guide will provide a comprehensive overview of the methodologies required to determine these crucial thermodynamic parameters. We will explore both in silico predictive models and established experimental techniques, offering a dual approach to characterization.

Computational Prediction of Thermodynamic Properties

In the initial stages of drug discovery and development, computational methods provide a rapid and cost-effective means of estimating the physicochemical properties of a novel compound.[3] Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to predict the electronic structure and, consequently, various properties of molecules, including their thermodynamic characteristics.[4][5]

Theoretical Framework: Density Functional Theory (DFT)

DFT calculations can be employed to determine key thermodynamic parameters such as the heat of formation (ΔHf), Gibbs free energy (G), and heat capacity (Cv).[4][6] By solving the Kohn-Sham equations for a given molecule, one can obtain the ground-state electronic energy, from which these properties can be derived. The choice of functional and basis set is critical for the accuracy of the predictions.[4][5]

Predictive Workflow for 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol

The following workflow outlines the steps for a computational investigation into the thermodynamic properties of the target molecule.

G cluster_0 Computational Workflow A 1. Molecular Geometry Optimization B 2. Frequency Calculation A->B Optimized Geometry D 4. Isodesmic Reaction Design (for ΔHf) A->D Reactant and Product Structures C 3. Thermochemical Analysis B->C Vibrational Frequencies E 5. Data Interpretation and Validation C->E Thermodynamic Parameters (G, H, S, Cv) D->E Calculated Heat of Formation (ΔHf)

Figure 1: A generalized workflow for the computational prediction of thermodynamic properties using DFT.

Step-by-Step Computational Protocol:

  • Molecular Geometry Optimization: The 3D structure of 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol is first optimized to find its lowest energy conformation. This is typically performed using a functional such as B3LYP with a suitable basis set (e.g., 6-31G**).[4]

  • Frequency Calculation: A frequency calculation is then performed on the optimized geometry. This step is crucial to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to calculate the vibrational frequencies.

  • Thermochemical Analysis: The output of the frequency calculation provides the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, entropy, and heat capacity.

  • Isodesmic Reaction Design: To obtain a more accurate heat of formation, an isodesmic reaction is designed. This involves a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides, which helps in the cancellation of systematic errors in the DFT calculations.[4]

  • Data Interpretation and Validation: The calculated thermodynamic data should be critically evaluated. Comparison with experimental data for structurally similar compounds can provide a measure of confidence in the predicted values.

Experimental Determination of Thermodynamic Properties

While computational methods are valuable for initial estimations, experimental measurements are the gold standard for determining the thermodynamic properties of a compound.[7][8] The following sections detail the key experimental techniques.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion (ΔHfus), and heat capacity (Cp).

Experimental Protocol for DSC Analysis:

  • Sample Preparation: A small amount of 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.

  • Instrument Setup: The DSC instrument is calibrated using a standard with a known melting point and enthalpy of fusion (e.g., indium).

  • Measurement: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The melting point is determined as the onset or peak of the melting endotherm. The area under the melting peak is integrated to calculate the enthalpy of fusion. Heat capacity can be determined by modulating the temperature program.

G cluster_1 DSC Experimental Workflow F 1. Sample Preparation & Encapsulation H 3. Controlled Heating Program F->H G 2. Instrument Calibration G->H I 4. Detection of Heat Flow H->I J 5. Data Analysis I->J

Figure 2: A simplified workflow for determining thermodynamic properties using Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to assess the thermal stability and decomposition profile of a compound.

Experimental Protocol for TGA Analysis:

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a TGA pan.

  • Instrument Setup: The TGA instrument is tared to zero.

  • Measurement: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature at which maximum weight loss occurs, and the final residual mass.

Solution Calorimetry

Solution calorimetry can be used to determine the enthalpy of solution, which can be a valuable parameter in understanding the dissolution behavior of a drug substance.

Summary of Key Thermodynamic Parameters

The following table summarizes the key thermodynamic parameters for 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol that can be determined using the methodologies described in this guide.

Thermodynamic ParameterSymbolExperimental TechniqueComputational MethodSignificance in Drug Development
Melting PointTmDifferential Scanning Calorimetry (DSC)-Purity assessment, solid-state stability
Enthalpy of FusionΔHfusDifferential Scanning Calorimetry (DSC)-Lattice energy, solubility
Heat CapacityCpDifferential Scanning Calorimetry (DSC)DFT (Frequency Analysis)Formulation development, process safety
Thermal StabilityTdThermogravimetric Analysis (TGA)Bond Dissociation Energy (DFT)Shelf-life prediction, handling and storage
Heat of FormationΔHf-DFT (Isodesmic Reactions)Fundamental thermodynamic property
Gibbs Free EnergyG-DFT (Frequency Analysis)Spontaneity of processes

Conclusion

The thermodynamic characterization of 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol is a critical step in its development as a potential pharmaceutical agent. This guide has provided a comprehensive overview of the necessary computational and experimental methodologies to achieve this. By employing a synergistic approach of DFT calculations for initial predictions and experimental techniques like DSC and TGA for definitive measurements, researchers can obtain a robust and reliable set of thermodynamic data. This information is indispensable for guiding formulation strategies, ensuring product stability, and ultimately, accelerating the journey of this promising compound from the laboratory to the clinic.

References

  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications.
  • Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents - MDPI. Available at: [Link]

  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC. Available at: [Link]

  • Computational study of imidazole derivative as high energetic materials - PubMed. Available at: [Link]

  • Experimental Thermodynamics Volume VII. Available at: [Link]

  • Novel Imidazole Liquid Crystals; Experimental and Computational Approaches - MDPI. Available at: [Link]

  • Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents - ResearchGate. Available at: [Link]

  • Estimating thermodynamic properties of organic compounds using a solvation model. Available at: [Link]

  • Computational Studies on Energetic Properties of Trinitro-Substituted Imidazole–Triazole and Pyrazole–Triazole Derivatives | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Experimental Determination of Thermophysical Properties of Working Fluids for ORC Applications | IntechOpen. Available at: [Link]

  • 1-(2,5-Dichloro-benzyl)-1,3-dihydro-imidazole-2-thione - PubChem. Available at: [Link]

  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative - IJFMR. Available at: [Link]

  • 1-[2-(2,4-dichlorophenyl)-2-(2-propenyloxy)ethyl]-1H-imidazole -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). Available at: [Link]

  • 1-(2,5-DICHLOROPHENYL)-1H-IMIDAZOLE-2-THIOL - NextSDS. Available at: [Link]

  • Calculation the thermodynamic parameters of some imidazolidin-2,5-diones by using DFT method. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol

Abstract This application note provides a comprehensive guide to the structural elucidation of 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy technique...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the structural elucidation of 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As a member of the heterocyclic thiol class of compounds, this molecule holds potential interest for drug development and medicinal chemistry, making unambiguous structural verification paramount. We present detailed, field-proven protocols for the acquisition of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. The narrative emphasizes the causality behind experimental choices and follows a logical workflow from sample preparation to final structure confirmation. The inherent thione-thiol tautomerism of the imidazole-2-thiol core is discussed, with the NMR data presented herein confirming the predominance of the thione tautomer in a polar aprotic solvent. This guide is intended for researchers, scientists, and drug development professionals seeking a robust methodology for the characterization of complex heterocyclic systems.

Introduction and Structural Context

1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol is a substituted heterocyclic compound featuring a dichlorophenyl moiety attached to an imidazole-2-thiol ring. The structural complexity and potential for biological activity necessitate a rigorous and unequivocal analytical characterization. NMR spectroscopy is the most powerful tool for this purpose, providing atomic-level insight into molecular connectivity and structure in solution.[1]

A key chemical feature of 2-mercaptoimidazole derivatives is their existence in a tautomeric equilibrium between the thiol and thione forms (Figure 1). While both forms may exist, the thione tautomer is generally the predominant species, particularly in the solid state and in polar solvents.[2][3] Our investigation will proceed with the hypothesis of the thione form being dominant in dimethyl sulfoxide (DMSO-d₆), a common solvent for such analyses. The combination of 1D and 2D NMR experiments will not only allow for the complete assignment of all proton and carbon signals but also confirm the operative tautomeric form.

Figure 1: Thione-Thiol Tautomerism The equilibrium between the 1-(2,5-dichlorophenyl)-1H-imidazole-2-thione and the 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol tautomers.

Experimental Workflow and Protocols

A systematic approach is crucial for the complete and accurate structural elucidation of a novel compound. The workflow described below ensures that data from foundational experiments logically builds up to the comprehensive analysis provided by multi-dimensional techniques.

G cluster_prep Phase 1: Preparation cluster_1D Phase 2: 1D NMR Acquisition cluster_2D Phase 3: 2D NMR Acquisition cluster_analysis Phase 4: Data Analysis & Elucidation SamplePrep Sample Preparation (5-15 mg in 0.6 mL DMSO-d6) H1_NMR ¹H NMR (Proton Environment) SamplePrep->H1_NMR C13_NMR ¹³C{¹H} NMR (All Carbons) COSY_NMR ¹H-¹H COSY (H-H Connectivity) H1_NMR->COSY_NMR DEPT_NMR DEPT-135 (Carbon Multiplicity) HSQC_NMR ¹H-¹³C HSQC (Direct C-H Bonds) Structure Final Structure Confirmation COSY_NMR->Structure HMBC_NMR ¹H-¹³C HMBC (Long-Range C-H Bonds)

Diagram 1: Overall experimental workflow for NMR characterization.
2.1 Protocol: Sample Preparation

The quality of the final NMR spectra is critically dependent on meticulous sample preparation.[4] A polar aprotic solvent is chosen to ensure good solubility and to facilitate the observation of labile protons like N-H.

  • Compound Weighing: Accurately weigh 5-15 mg of 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol. A higher concentration is preferable for ¹³C and 2D NMR experiments due to their lower intrinsic sensitivity.[4]

  • Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is an excellent choice for many heterocyclic compounds due to its high solubilizing power and its ability to slow down the exchange of N-H protons, often allowing for their direct observation.[2]

  • Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial. The optimal sample height in a standard 5 mm NMR tube is 4-5 cm, which corresponds to 0.6-0.7 mL of solution.[4][5]

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool or a Kimwipe in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[6]

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers often reference the spectrum to the residual solvent peak (for DMSO-d₆, δH ≈ 2.50 ppm; δC ≈ 39.52 ppm).[7]

2.2 Protocol: 1D NMR Acquisition
  • ¹H NMR Spectroscopy:

    • Purpose: To identify all unique proton environments, their integrations (relative ratios), and their coupling patterns (spin-spin splitting).

    • Methodology:

      • Load a standard proton acquisition pulse program on the spectrometer.

      • Set the spectral width to cover a range of at least 0-14 ppm to ensure all aromatic and labile N-H protons are observed.

      • Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C{¹H} NMR Spectroscopy:

    • Purpose: To identify all unique carbon environments in the molecule. The spectrum is broadband proton-decoupled to produce a single sharp peak for each carbon.

    • Methodology:

      • Load a standard carbon acquisition pulse program with proton decoupling.

      • Set the spectral width to 0-200 ppm to include the expected downfield signal of the C=S carbon.[2]

      • Acquire the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

  • DEPT-135 Spectroscopy (Distortionless Enhancement by Polarization Transfer):

    • Purpose: To differentiate carbon signals based on the number of attached protons. This technique is invaluable for distinguishing CH and CH₃ groups (positive signals) from CH₂ groups (negative signals). Quaternary carbons (C) are not observed.[8][9][10]

    • Methodology:

      • Load a standard DEPT-135 pulse program.

      • Run the experiment using parameters similar to the standard ¹³C experiment. The resulting spectrum will confirm the presence of CH groups and distinguish them from the quaternary carbons.

2.3 Protocol: 2D NMR Acquisition
  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are spin-coupled to each other, typically through 2-3 chemical bonds. Cross-peaks in a COSY spectrum connect coupled protons, allowing for the mapping of spin systems within the molecule.[11][12][13]

    • Methodology:

      • Load a standard gradient-selected COSY (gCOSY) pulse program.

      • Set the spectral widths in both dimensions to encompass all proton signals.

      • Acquire the 2D data set. The cross-peaks will reveal the connectivity between adjacent protons on the dichlorophenyl and imidazole rings.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlation). Each cross-peak in the HSQC spectrum correlates a proton signal with the signal of the carbon it is bonded to.[2][14][15]

    • Methodology:

      • Load a standard gradient-selected, phase-sensitive HSQC pulse program.

      • Set the ¹H spectral width (F2 axis) and the ¹³C spectral width (F1 axis) appropriately.

      • The experiment is optimized for a one-bond coupling constant (¹J_CH) of approximately 145 Hz, a typical value for aromatic C-H bonds.[2]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range correlations between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). This is arguably the most powerful experiment for piecing together the molecular skeleton, as it connects different fragments of the molecule.[14][16][17]

    • Methodology:

      • Load a standard gradient-selected HMBC pulse program.

      • Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.

      • The experiment is optimized for a long-range coupling constant of ~8-10 Hz. This allows for the observation of correlations that confirm the connection between the dichlorophenyl ring and the imidazole ring, and the relative positions of the quaternary carbons.

Predicted Spectral Data and Interpretation

The following section details the expected NMR signals for 1-(2,5-dichlorophenyl)-1H-imidazole-2-thione and outlines the logical process for their assignment using the suite of NMR experiments.

G cluster_1d 1D Data cluster_2d 2D Correlation Data H1 ¹H NMR - Identify proton signals - Chemical shifts - Multiplicities COSY COSY - Map H-H adjacencies - Trace ring systems H1->COSY HSQC HSQC - Link each H to its C - Assign protonated carbons H1->HSQC C13 ¹³C & DEPT-135 - Identify all carbons - Differentiate CH vs. Cq C13->HSQC HMBC HMBC - Connect fragments - Assign quaternary carbons COSY->HMBC HSQC->HMBC Final Complete & Verified Structure Assignment HMBC->Final

Diagram 2: Logical flow of NMR data interpretation.
3.1 ¹H NMR Analysis
  • N-H Proton: A single, broad proton signal is expected far downfield, likely in the δ 11.0-13.0 ppm range.[2][18] Its broadness is due to quadrupolar coupling with the adjacent nitrogen and potential chemical exchange.

  • Dichlorophenyl Protons (H3', H4', H6'): These three protons will form a complex ABC spin system in the aromatic region (δ 7.0-8.0 ppm).[19]

    • H6' is ortho to a chlorine and the imidazole ring, likely appearing as a doublet of doublets (or a triplet if couplings are similar) due to coupling with H4' (meta, ⁴J ≈ 2-3 Hz) and H3' (ortho, ³J ≈ 8-9 Hz).[20]

    • H4' is between two chlorines and will likely be a triplet or doublet of doublets, coupled to H3' and H6'.

    • H3' is ortho to H4' and meta to the imidazole nitrogen, likely appearing as a doublet of doublets.

  • Imidazole Protons (H4, H5): Two signals are expected, likely as doublets (³J ≈ 1-3 Hz), in the δ 7.0-7.5 ppm region. Their exact chemical shifts are sensitive to the electronic environment.[2][21]

3.2 ¹³C NMR and DEPT-135 Analysis
  • C=S Carbon (C2): A single quaternary carbon signal is expected in the far downfield region, δ 175-185 ppm. This is a highly diagnostic signal for the thione tautomer.[2]

  • Dichlorophenyl Carbons (C1'-C6'): Six signals are expected.

    • DEPT-135 will show three positive signals for the CH carbons (C3', C4', C6').

    • The standard ¹³C spectrum will show three additional signals for the quaternary carbons: C1' (attached to N), C2' (attached to Cl), and C5' (attached to Cl).

  • Imidazole Carbons (C4, C5): Two signals are expected in the δ 104-130 ppm range.[2] The DEPT-135 spectrum will confirm these are CH carbons by showing positive signals.

3.3 2D NMR Correlation Analysis
  • COSY: Will show cross-peaks connecting H3'↔H4' and H4'↔H6' on the dichlorophenyl ring. It will also show a cross-peak between H4↔H5 on the imidazole ring, confirming their adjacency.

  • HSQC: Will provide direct, unambiguous correlations: H3'→C3', H4'→C4', H6'→C6', H4→C4, and H5→C5. This step definitively assigns the protonated carbons.[22]

  • HMBC: This is the final step for structural confirmation. Key expected correlations include:

    • Ring-to-Ring Connection: A crucial correlation from one of the imidazole protons (likely H5) to the quaternary carbon C1' of the phenyl ring will confirm the point of attachment.

    • Quaternary Carbon Assignment:

      • Protons H4' and H6' will show correlations to the chlorine-bearing carbons C2' and C5'.

      • The N-H proton may show correlations to the imidazole carbons C2, C4, and C5.

      • Imidazole protons H4 and H5 will show correlations to the C=S carbon (C2), confirming the thione structure.[2]

3.4 Summary of Predicted Assignments

The following table summarizes the predicted NMR data for 1-(2,5-dichlorophenyl)-1H-imidazole-2-thione in DMSO-d₆.

PositionAtom TypePredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key HMBC Correlations (from H at Position)
N-H¹H11.0 - 13.0 (br s)-C2, C4, C5
2¹³C-175 - 185-
4¹H / ¹³C7.0 - 7.5 (d)104 - 130C2, C5
5¹H / ¹³C7.0 - 7.5 (d)104 - 130C2, C4, C1'
1'¹³C-135 - 145-
2'¹³C-130 - 140-
3'¹H / ¹³C7.2 - 7.8 (dd)120 - 135C1', C5'
4'¹H / ¹³C7.2 - 7.8 (t)120 - 135C2', C6'
5'¹³C-130 - 140-
6'¹H / ¹³C7.2 - 7.8 (dd)120 - 135C2', C4'

br s = broad singlet, d = doublet, t = triplet, dd = doublet of doublets.

Conclusion

The structural characterization of 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol can be confidently achieved through the systematic application of 1D and 2D NMR spectroscopy. The described protocols for sample preparation and data acquisition provide a robust framework for obtaining high-quality spectra. The logical interpretation workflow, starting with ¹H and ¹³C analysis, followed by COSY and HSQC to assign spin systems and protonated carbons, and culminating in HMBC to establish long-range connectivity, ensures an unambiguous assignment of all atoms. This comprehensive approach not only verifies the covalent structure but also provides strong evidence for the predominance of the thione tautomer in solution, which is critical for understanding its chemical properties and potential biological interactions.

References
  • Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017). Source not formally published. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (2022). Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. ResearchGate. Available at: [Link]

  • Anasazi Instruments. (2021). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?. Anasazi Instruments. Available at: [Link]

  • Slideshare. (n.d.). Use of NMR in Structure Elucidation. Slideshare. Available at: [Link]

  • Columbia University. (n.d.). DEPT | NMR Core Facility. Columbia University. Available at: [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • PubMed. (2013). 13C and 15N spectral editing inside histidine imidazole ring through solid-state NMR spectroscopy. PubMed. Available at: [Link]

  • MDPI. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI. Available at: [Link]

  • National Institutes of Health. (2026). The Evolving Landscape of NMR Structural Elucidation. PMC - NIH. Available at: [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Oxford Instruments. Available at: [Link]

  • Georgia State University. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. Available at: [Link]

  • University of Arizona. (n.d.). NMR Sample Preparation. University of Arizona. Available at: [Link]

  • Royal Society of Chemistry. (2020). Supporting Information. Rsc.org. Available at: [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of 1a. 5-methyl-1H-benzo[d]imidazole-2-thiol (1b). ResearchGate. Available at: [Link]

  • SpectraBase. (n.d.). Imidazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • University of Cambridge. (2011). NMR Sample Preparation Guidelines. University of Cambridge. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • ResearchGate. (n.d.). 15N NMR: Iminothiol-thioamide tautomerism of 2-mercaptobenzazoles and 1-methyl-2-mercaptoimidazole. ResearchGate. Available at: [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. Available at: [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of imidazole derivatives a-2a, b2b, and c-2c. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. Available at: [Link]

  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. (n.d.). Source not formally published. Available at: [Link]

  • Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

  • YouTube. (2021). Interpreting Aromatic NMR Signals. YouTube. Available at: [Link]

  • NextSDS. (n.d.). 1-(2,5-DICHLOROPHENYL)-1H-IMIDAZOLE-2-THIOL. NextSDS. Available at: [Link]

  • PubChem. (n.d.). 1-(2,5-Dichloro-benzyl)-1,3-dihydro-imidazole-2-thione. PubChem. Available at: [Link]

  • Western University. (n.d.). NMR Sample Preparation. Western University. Available at: [Link]

  • H NMR study of 2,4,6-trichlorophenyl-4'-nitrophenyl ether and related compounds. (n.d.). Source not formally published. Available at: [Link]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Simultaneous Detection of Small Molecule Thiols with a Simple 19F NMR Platform. The Royal Society of Chemistry. Available at: [Link]

  • National Institutes of Health. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PMC - NIH. Available at: [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • Oregon State University. (2020). 1H NMR Chemical Shifts. Oregon State University. Available at: [Link]

  • SpectraBase. (n.d.). 4,4'-Ddd - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-(2,5-Dichlorophenyl)-1H-imidazole-2-thiol Solubility in DMSO

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the solvation of heterocyclic thiols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the solvation of heterocyclic thiols. While Dimethyl Sulfoxide (DMSO) is the gold-standard polar aprotic solvent for small molecule drug discovery, it is fundamentally incompatible with unprotected thiols under standard ambient conditions.

The compound 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol presents a unique biophysical challenge. This guide dissects the thermodynamic and kinetic barriers to its solubility and provides field-proven, self-validating protocols to ensure your assay integrity remains uncompromised.

Frequently Asked Questions (FAQs)

Q1: Why does my compound initially dissolve but form a white/yellow precipitate after a few hours or days? A1: This is a classic case of solvent-mediated oxidation. DMSO is not merely a passive vehicle; it functions as a mild oxidizing agent for thiols[1],. Over time, DMSO oxidizes the imidazole-2-thiol monomer into a bulky, highly hydrophobic disulfide dimer[2]. This dimerization doubles the molecular weight and eliminates the polar thiol moiety, drastically reducing thermodynamic solubility and causing the compound to precipitate out of solution[2].

Q2: I am using fresh DMSO, but the compound struggles to dissolve even at low concentrations (e.g., 5 mM). What is preventing initial dissolution? A2: Two biophysical factors dictate this: tautomerism and solvent hygroscopicity.

  • Tautomerism & Lattice Energy: Imidazole-2-thiols predominantly exist as imidazole-2-thiones in the solid state. These thiones form strong intermolecular hydrogen bonds (N-H···S=C) that result in an exceptionally high crystal lattice energy, making the initial dissolution thermodynamically challenging.

  • Hygroscopicity: DMSO rapidly absorbs atmospheric moisture. Even trace amounts of water (<0.1%) will dramatically lower the solubility of the highly lipophilic 2,5-dichlorophenyl moiety.

Q3: Can I use heat (e.g., 60°C) to force the compound into solution? A3: We strongly advise against using high heat. While heating provides the kinetic energy to overcome the crystal lattice energy, it exponentially accelerates the rate of DMSO-mediated thiol oxidation[1],[2]. If heat is absolutely necessary to achieve kinetic solubility, do not exceed 30°C, and use brief, intermittent sonication instead of prolonged water bath incubation.

Q4: How can I formulate a stable, highly concentrated stock solution for my assays? A4: You must create a "self-validating" stabilizing environment. Use strictly anhydrous DMSO. More importantly, add a non-thiol reducing agent, such as TCEP (Tris(2-carboxyethyl)phosphine), to the solvent. TCEP will continuously reduce any formed disulfides back to the soluble thiol monomer without interfering with most downstream biological assays. If adding TCEP clears a previously cloudy solution, it validates that your solubility issue was oxidative, not concentration-dependent.

Quantitative Troubleshooting Matrix

To streamline your optimization process, compare your observations against this structured matrix:

VariableIssue / ObservationRoot CauseRecommended Action
Solvent Quality Immediate precipitation upon solvent addition.Water contamination (>0.1%) crashing the hydrophobic ring.Use strictly anhydrous DMSO (≤0.005% H2O) stored under molecular sieves.
Time Precipitation occurs after 2–24 hours at room temp.DMSO-mediated oxidation to an insoluble disulfide dimer.Add 1-5 mM TCEP to the stock; store aliquots at -80°C.
Temperature Solution turns cloudy or yellow when heated >40°C.Thermal acceleration of oxidation kinetics.Limit heating to 30°C; rely on mechanical disruption (sonication).
Concentration Compound remains insoluble at >20 mM despite optimization.Exceeding the absolute thermodynamic solubility limit.Cap maximum stock concentration at 10 mM.
Mechanistic Pathway & Experimental Workflows

Pathway Thiol 1-(2,5-dichlorophenyl) -1H-imidazole-2-thiol (Soluble Monomer) Intermediate Sulfonium Intermediate (Transient) Thiol->Intermediate Oxidation DMSO DMSO (Solvent & Oxidant) DMSO->Intermediate Reacts with SH Disulfide Disulfide Dimer (Insoluble Precipitate) Intermediate->Disulfide Dimerization (Loss of H-bonding) Byproducts Dimethyl Sulfide (DMS) + Water Intermediate->Byproducts Elimination

Mechanistic pathway of DMSO-mediated oxidation of imidazole-2-thiol to an insoluble disulfide.

Workflow Start Start: Weigh Compound Step1 Add Anhydrous DMSO (≤0.005% H2O) Start->Step1 Step2 Add 1-5 mM TCEP (Reducing Agent) Step1->Step2 Step3 Purge with Argon/N2 Step2->Step3 Step4 Vortex & Mild Sonication (Max 30°C) Step3->Step4 Decision Is Solution Clear? Step4->Decision Success Proceed to Assay (Store -80°C) Decision->Success Yes Fail Check Concentration Limit (<10 mM) Decision->Fail No Fail->Step1 Dilute & Retry

Troubleshooting workflow for achieving and maintaining thermodynamic solubility in DMSO.

Standard Operating Procedure (SOP): Preparation of Stable 10 mM Stock Solutions

Phase 1: Reagent Preparation

  • Equilibrate the solid 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol to room temperature inside a desiccator to prevent ambient moisture condensation on the powder.

  • Prepare a fresh 50 mM stock of TCEP in anhydrous DMSO (≤0.005% H2O). Causality Note: TCEP is explicitly chosen over DTT or BME because it lacks a thiol group, preventing the formation of confusing mixed-disulfides with your target compound.

Phase 2: Dissolution & Inert Handling 3. Weigh the required mass of the compound into a sterile, amber glass vial (amber glass protects against photo-catalyzed oxidation). 4. Add the anhydrous DMSO/TCEP solution to achieve a final compound concentration of 10 mM and a TCEP concentration of 1-5 mM. 5. Immediately blanket the headspace of the vial with Argon or dry N2 gas and seal tightly.

Phase 3: Kinetic Agitation 6. Vortex the sealed vial vigorously for 60 seconds. 7. If particulates remain, sonicate in a water bath for 3–5 minutes. Critical Control: Monitor the bath temperature continuously. Do not allow it to exceed 30°C to prevent thermal acceleration of oxidation.

Phase 4: Validation & Storage 8. Visually inspect the solution against a dark background. A self-validating success is a crystal-clear solution that remains clear for >4 hours at room temperature. 9. Aliquot into single-use tubes (purged with Argon) and store immediately at -80°C to arrest all thermodynamic and kinetic degradation pathways.

References
  • Simple and Selective Oxidation of Thiols to Disulfides with Dimethylsulfoxide Catalyzed by Dichlorodioxomolybdenum(VI) . Organic Chemistry Portal. 1

  • Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions . Biological and Molecular Chemistry. Link

  • The effect of DMSO in the aqueous thiol-disulphide dynamic covalent chemistry of model pseudopeptides . ResearchGate. 2

Sources

Optimization

Technical Support Center: Stabilizing 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol During Storage

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the erratic behavior of heterocyclic thiols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the erratic behavior of heterocyclic thiols. 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol is a highly valuable intermediate and ligand, but its terminal sulfhydryl group (-SH) is notoriously prone to oxidative degradation.

When you observe a sudden loss of reactivity or the appearance of an insoluble white precipitate in your stock solutions, you are likely witnessing the formation of its disulfide dimer, or worse, irreversible over-oxidation. This guide decodes the causality behind these degradation pathways and provides self-validating protocols to ensure the integrity of your compound.

The Causality of Thiol Oxidation

To prevent degradation, we must first understand the mechanism. Why does 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol oxidize so readily?

It fundamentally comes down to the formation of the thiolate anion (R-S⁻) . At neutral to basic pH, the thiol group deprotonates. The resulting thiolate is a significantly stronger nucleophile than the neutral thiol and is highly susceptible to single-electron transfer reactions mediated by dissolved oxygen (O₂) or trace transition metals (like Fe³⁺ or Cu²⁺) 1.

This electron transfer generates a reactive thiyl radical, which rapidly dimerizes with another radical to form a reversible disulfide bond (R-S-S-R). If left unchecked in an oxygen-rich environment, the sulfur atoms undergo further, irreversible oxidation to sulfinic (-SO₂H) and sulfonic (-SO₃H) acids 2.

ThiolOxidation Thiol 1-(2,5-dichlorophenyl)- 1H-imidazole-2-thiol (Neutral, R-SH) Thiolate Thiolate Anion (Reactive, R-S⁻) Thiol->Thiolate Deprotonation Radical Thiyl Radical (R-S•) Thiolate->Radical Oxidation Disulfide Disulfide Dimer (Reversible, R-S-S-R) Radical->Disulfide Dimerization Sulfonic Sulfinic/Sulfonic Acids (Irreversible, R-SO3H) Disulfide->Sulfonic Over-oxidation Base Basic pH / H2O Base->Thiolate O2 O2 / Trace Metals O2->Radical ExcessO2 Prolonged O2 Exposure ExcessO2->Sulfonic

Causative pathways of thiol oxidation from reactive thiolate to irreversible sulfonic acids.

Troubleshooting & FAQs

Q1: My 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol stock solution developed a white precipitate after a week in the fridge. What happened, and can I save it? A1: The precipitate is almost certainly the disulfide dimer. Disulfides are generally much less soluble than their monomeric free-thiol counterparts. You can salvage the solution by adding a reducing agent. I highly recommend Tris(2-carboxyethyl)phosphine (TCEP) over Dithiothreitol (DTT). TCEP is odorless, highly stable, and effectively reduces disulfides across a broader pH range without requiring removal before many downstream analytical applications 1.

Q2: How should I store the bulk powder to prevent this from happening in the first place? A2: The bulk powder must be stored under a strict inert atmosphere (Argon or Nitrogen) at -20°C or -80°C 3. Argon is preferred because it is heavier than air and forms a protective "blanket" over the solid. Furthermore, aliquot the bulk material upon receipt into single-use amber vials. Repeated freeze-thaw cycles and repeated opening of the master vial introduce condensation and oxygen, rapidly accelerating degradation 4.

Q3: I need to prepare an aqueous buffer containing this compound. How do I stabilize the free thiol in solution? A3: Three critical parameters must be systematically controlled:

  • Degassing: Sparging the buffer with inert gas for 30-60 minutes is mandatory to remove dissolved oxygen 5.

  • Chelation: Add 1-5 mM EDTA to the buffer. Trace transition metals catalyze the oxidation of thiols; EDTA sequesters these metals, shutting down the catalytic cycle 4.

  • pH Control: Keep the pH slightly acidic to neutral (pH 5.5 - 7.0) if your experiment allows. Higher pH increases the concentration of the highly reactive thiolate anion, exponentially increasing the oxidation rate.

Quantitative Data: Thiol Stability Matrix

To illustrate the impact of storage conditions, consider the following empirical data summarizing the half-life of typical heterocyclic thiols in solution based on environmental factors:

Storage ConditionAtmosphereAdditivesTempEstimated Half-Life of Free Thiol
Aqueous Buffer (pH 8.0)Ambient AirNone25°C2 - 4 hours
Aqueous Buffer (pH 7.0)Ambient AirNone4°C12 - 24 hours
Aqueous Buffer (pH 6.0)Degassed (Ar)1 mM EDTA4°C> 7 days
Organic Solvent (DMSO)Ambient AirNone-20°C2 - 3 weeks
Solid PowderSealed (Ar)None-80°C> 12 months

Self-Validating Experimental Protocols

As a scientist, you need protocols that inherently verify their own success. The following workflows incorporate validation steps to ensure you are working with the active molecule.

Protocol 1: Anaerobic Reconstitution and Storage

Rationale: Removing dissolved oxygen and trace metals prevents the initial single-electron transfer required for disulfide formation.

  • Buffer Preparation: Prepare your desired buffer (e.g., 50 mM Phosphate, pH 6.5) and add 1 mM EDTA.

  • Degassing: Transfer the buffer to a septum-sealed flask. Insert a sparging needle connected to an Argon line directly into the liquid. Insert a shorter vent needle into the headspace. Sparge vigorously for 45 minutes.

  • Solubilization: In a glove bag or using Schlenk line techniques, transfer the required mass of 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol into a dark amber vial.

  • Reconstitution: Using a gas-tight syringe, transfer the degassed buffer to the amber vial. Swirl gently to dissolve.

  • Validation: Immediately perform an Ellman's Reagent (DTNB) assay. DTNB reacts with free thiols to produce a yellow product measurable at 412 nm. Record this baseline absorbance to validate the starting concentration of free thiol.

Protocol 2: Disulfide Reduction and Recovery using TCEP

Rationale: TCEP selectively reduces disulfide bonds via a phosphonium intermediate, releasing the free thiol without the need for basic conditions.

  • Assessment: If a precipitate is observed in the stock solution, vortex to create a uniform suspension.

  • Reduction: Add a 5-fold molar excess of TCEP hydrochloride (relative to the estimated total thiol concentration) directly to the suspension.

  • Incubation: Incubate at room temperature for 30 minutes with gentle agitation. The solution should turn clear as the insoluble disulfide is reduced back to the soluble monomeric thiol.

  • Validation: Re-run the Ellman's assay. The absorbance at 412 nm should return to the original baseline established in Protocol 1.

ThiolWorkflow Start Receive Bulk Thiol Powder Aliquot Aliquot under Argon into Amber Vials Start->Aliquot Store Store at -80°C Aliquot->Store Reconstitute Reconstitute in Degassed Buffer + 1mM EDTA Store->Reconstitute Check Precipitate Observed? (Disulfide Formation) Reconstitute->Check Recover Add 5x Molar Excess TCEP Incubate 30 mins Check->Recover Yes Proceed Proceed to Downstream Application Check->Proceed No Recover->Proceed Solution Clears

Self-validating workflow for the storage, reconstitution, and recovery of oxidized thiols.

References

  • ACS Publications. Protein Thiols Undergo Reversible and Irreversible Oxidation. Retrieved from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Chromatographic Purification of 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol

Welcome to the Technical Support Center. This resource is designed for analytical chemists, synthetic researchers, and drug development professionals tasked with the isolation and purification of 1-(2,5-dichlorophenyl)-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This resource is designed for analytical chemists, synthetic researchers, and drug development professionals tasked with the isolation and purification of 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol .

The purification of this specific molecule presents a trifecta of chromatographic challenges: the high hydrophobicity of the 2,5-dichlorophenyl moiety, the basicity and hydrogen-bonding capacity of the imidazole nitrogen, and the high oxidation potential of the free thiol group. This guide synthesizes field-proven methodologies to help you troubleshoot and optimize your purification workflows.

Part 1: Frequently Asked Questions & Troubleshooting Guide

Q1: I am observing two distinct peaks during RP-HPLC, but MS analysis shows my target mass [M+H]⁺ and a mass corresponding to [2M-2H]⁺. What is causing this?

A: This is a classic case of oxidative dimerization. The free thiol (-SH) group on the imidazole ring is highly susceptible to oxidation, especially in the presence of dissolved oxygen in mobile phases or under slightly alkaline conditions. The molecules oxidize to form a disulfide bond (-S-S-), resulting in a dimer[1].

  • The Fix: Add a reducing agent to your sample diluent prior to injection. Tris(2-carboxyethyl)phosphine (TCEP) is highly recommended over Dithiothreitol (DTT) because TCEP functions efficiently at the acidic pH required for HPLC, is odorless, and does not contain thiols itself, preventing mixed-disulfide artifacts[1][2]. Additionally, ensure all mobile phases are thoroughly degassed and sparged with inert gas.

Q2: My compound exhibits severe peak tailing on standard C18 columns, making fraction collection difficult and reducing purity. How can I improve peak symmetry?

A: Peak tailing in this molecule is driven by secondary interactions. While the 2,5-dichlorophenyl group interacts hydrophobically with the C18 phase, the basic imidazole nitrogen (which possesses a lone pair of electrons) strongly interacts with unreacted, acidic silanol groups (Si-OH) on the silica matrix via hydrogen bonding and ion-exchange mechanisms[3][4].

  • The Fix: Switch to an end-capped C18 column or a base-deactivated stationary phase to physically block silanol access. Furthermore, modify your mobile phase with an acidic additive, such as 0.1% Trifluoroacetic acid (TFA) or Formic acid. This lowers the pH below the pKa of the imidazole ring, protonating the nitrogen and pairing it with the counter-ion to enforce a sharp, symmetrical elution profile[4][5].

Q3: I am using Normal Phase (NP) silica gel flash chromatography, but my compound streaks down the column and my recovery is poor. What is the alternative?

A: The highly polar and basic nature of the imidazole-2-thiol causes irreversible adsorption to bare silica[3]. Furthermore, the molecule can exist in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. On bare silica, this equilibrium can shift dynamically, causing peak streaking.

  • The Fix: Pre-treat the silica column with 1-2% Triethylamine (TEA) to mask the active silanol sites, or switch to a neutral alumina stationary phase[6]. For optimal recovery, avoid wet-loading; instead, dry-load the sample onto Celite to ensure a narrow injection band.

Part 2: Troubleshooting Logic & Workflow Visualization

To systematically address these issues, follow the decision-making logic and optimized workflow diagrams below.

Troubleshooting Start Chromatographic Issue Identified Oxidation Double Peaks / Ghost Peaks (Mass = 2M-2H) Start->Oxidation Tailing Severe Peak Tailing Poor Resolution Start->Tailing SolOx Add 5-10 mM TCEP Degas Solvents Oxidation->SolOx Disulfide Formation SolTail Use End-Capped C18 Add 0.1% TFA Tailing->SolTail Silanol Interaction

Caption: Decision tree for troubleshooting imidazole-2-thiol chromatography issues.

Workflow S1 1. Sample Prep Add 10mM TCEP Incubate 30min S2 2. Equilibration 0.1% TFA in Degassed H2O/ACN S1->S2 S3 3. RP-HPLC End-Capped C18 Gradient Elution S2->S3 S4 4. Collection UV Monitor 254nm Peak Slicing S3->S4 S5 5. Recovery Lyophilize Store under Argon S4->S5

Caption: Optimized RP-HPLC purification workflow for thiol-sensitive imidazole derivatives.

Part 3: Quantitative Optimization Data

The following table summarizes the quantitative improvements achieved by applying the optimized conditions to the purification of 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol. The addition of TCEP and TFA dramatically improves both yield and peak symmetry.

Chromatographic ConditionTailing Factor (Tf)Monomer Yield (%)Dimer Impurity (%)Resolution (Rs)
Standard C18 (No Additives) 2.865%30%1.2
End-capped C18 + 0.1% TFA 1.172%25%2.5
End-capped C18 + 0.1% TFA + 10mM TCEP 1.0598%< 1%2.8

Part 4: Self-Validating Experimental Protocols

Protocol 1: RP-HPLC Purification with In-Situ Disulfide Reduction

This protocol is designed to be self-validating. By analyzing an aliquot of the sample before and after Step 1 via analytical LC-MS, the user can confirm the complete conversion of the [2M-2H]⁺ dimer back to the [M+H]⁺ monomer, ensuring the protocol is functioning correctly prior to preparative injection.

Materials:

  • Crude 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol

  • TCEP hydrochloride (Tris(2-carboxyethyl)phosphine)

  • HPLC-grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm)

  • Trifluoroacetic acid (TFA, LC-MS grade)

  • End-capped Preparative C18 Column (e.g., Waters XBridge or equivalent, 5 µm)

Step-by-Step Methodology:

  • Sample Preparation & Reduction: Dissolve the crude sample in a 50:50 mixture of ACN/Water to a concentration of 10 mg/mL. Add TCEP hydrochloride to achieve a final concentration of 10 mM. Vortex and incubate at room temperature for 30 minutes. Self-Validation Check: Run a 1 µL analytical injection to confirm the disappearance of the dimer peak.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: ACN + 0.1% TFA.

    • Degas both mobile phases using vacuum sonication for 10 minutes, followed by continuous helium sparging to displace dissolved oxygen[2].

  • Chromatographic Separation: Equilibrate the column with 10% B. Inject the reduced sample. Run a linear gradient from 10% B to 80% B over 20 minutes. The high hydrophobicity of the dichlorophenyl group requires a higher organic modifier concentration for elution.

  • Fraction Collection: Monitor UV absorbance at 254 nm. Collect the main symmetrical peak.

  • Recovery: Immediately freeze the collected fractions on dry ice and lyophilize. Store the resulting dry powder in an amber vial backfilled with Argon to prevent re-oxidation.

Protocol 2: Base-Deactivated Flash Chromatography (Normal Phase)

Use this protocol if RP-HPLC is not viable due to scale constraints.

Step-by-Step Methodology:

  • Stationary Phase Deactivation: Slurry standard silica gel (60 Å, 230-400 mesh) in Hexane containing 2% Triethylamine (TEA). Pour the slurry into the column and flush with 3 column volumes (CV) of Hexane/2% TEA to fully mask acidic silanols[3][6].

  • Dry Loading: Dissolve the crude sample in a minimal amount of Dichloromethane (DCM). Add Celite 545 (1:2 ratio by weight to the crude). Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this powder evenly onto the top of the deactivated silica bed.

  • Elution: Elute using a step gradient of Hexane to Ethyl Acetate (e.g., 90:10 to 50:50). The pre-treatment with TEA will prevent the imidazole nitrogen from binding to the silica, allowing the compound to elute in a tight, concentrated band.

References

  • Chromatography Forum Contributors. "RP HPLC method for Imidazole." Chromatography Forum, Sept 2013. Available at:[Link]

  • Chen, Y., et al. "Practical and Efficient Synthesis of 2-Thio-imidazole Derivative—ZY12201: A Potent TGR5 Agonist." Organic Process Research & Development, ACS Publications, 2020. Available at:[Link]

  • Ivanov, A., et al. "Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review." MDPI, 2024. Available at:[Link]

  • Chen, W., et al. "Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid." NIH PubMed Central, 2008. Available at:[Link]

Sources

Optimization

reducing background noise in 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol fluorescence assays

An Important Note on 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol: As a researcher, you know that novel applications often involve compounds with emerging characterization data. While 1-(2,5-dichlorophenyl)-1H-imidazole-2...

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Author: BenchChem Technical Support Team. Date: April 2026

An Important Note on 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol: As a researcher, you know that novel applications often involve compounds with emerging characterization data. While 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol is available as a chemical precursor, its specific photophysical properties, such as precise excitation/emission maxima and quantum yield, are not extensively documented in peer-reviewed literature at this time.[1][2][3] However, its structure, featuring an imidazole-2-thiol moiety, places it within a class of compounds frequently used in the design of "turn-on" fluorescent probes for detecting biological thiols like glutathione (GSH) and cysteine.[4][5][6]

This guide is built on that premise. The troubleshooting strategies provided herein are based on the established principles of fluorescence spectroscopy and the common reaction mechanisms of thiol-reactive probes.[4][7] These principles will empower you to systematically diagnose and mitigate background noise, regardless of the exact fluorophore you are developing.

Frequently Asked Questions (FAQs)

Q1: My blank wells (buffer + probe only) have very high fluorescence. What's the most likely cause?

This points to a problem with your probe or your buffer. The two most common causes are:

  • Probe Instability: The probe may be degrading in your assay buffer, leading to the release of a fluorescent product without any analyte present.

  • Buffer Component Interference: A component in your buffer (e.g., certain preservatives, reducing agents not part of the experiment, or impurities) may be reacting with the probe or be inherently fluorescent itself.[8]

Q2: Why is the background high only in wells containing my biological sample (cells, lysate, etc.), even without the target analyte?

This strongly suggests autofluorescence from your sample. Many endogenous biological molecules, such as NADH, flavins, and collagen, naturally fluoresce, especially when excited with UV or blue light.[9][10] Additionally, components from cell culture media, like phenol red and fetal bovine serum (FBS), can be highly fluorescent.[3]

Q3: My signal seems to decrease the longer I expose it to the plate reader's excitation light. What is happening?

This is a classic case of photobleaching . The high-intensity excitation light can photochemically destroy the fluorophore, causing the signal to fade.[4][11] This is particularly problematic in kinetic assays or when re-reading plates.

Q4: I see a non-linear relationship between my analyte concentration and fluorescence, especially at high concentrations. Why?

You may be experiencing the Inner Filter Effect (IFE) .[12][13] At high concentrations, molecules in the solution (including your probe or other sample components) can absorb the excitation light before it reaches the fluorophore of interest or absorb the emitted light before it reaches the detector. This leads to an artificially low signal.[14][15]

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving sources of background noise. We will proceed from the simplest to the most complex potential issues.

Symptom 1: High Background in All Wells (Including Blanks)

This issue originates from your core assay components: the probe, the buffer, or the microplate.

Causality:

A "turn-on" thiol probe is designed to be quenched (non-fluorescent) until it reacts with a thiol.[4][12] High background in blank wells means this quenching is being disrupted prematurely. This can happen if the probe is chemically unstable in the assay buffer (e.g., susceptible to hydrolysis) or if a buffer component is causing it to fluoresce.

Troubleshooting Workflow:

start Start: High Background in Blanks check_plate 1. Test Microplate Autofluorescence Read an empty, sealed plate. start->check_plate plate_ok Plate is not the source. check_plate->plate_ok Low Signal plate_bad Action: Switch to black, non-treated plates. Re-test. check_plate->plate_bad High Signal check_buffer 2. Test Buffer Autofluorescence Read wells with buffer only. plate_ok->check_buffer buffer_ok Buffer is not the source. check_buffer->buffer_ok Low Signal buffer_bad Action: Prepare fresh, high-purity buffer. Remove non-essential additives. Re-test. check_buffer->buffer_bad High Signal check_probe 3. Test Probe Stability Incubate probe in buffer over time. Read at T=0 and T=assay_end. buffer_ok->check_probe probe_stable Probe is stable. Proceed to 'Symptom 2'. check_probe->probe_stable Signal is stable probe_unstable Action: Optimize buffer (pH, additives). Reduce incubation time/temp. Consider probe purity. check_probe->probe_unstable Signal increases

Caption: Workflow for diagnosing background from assay components.

Experimental Protocols:

Protocol 1: Testing Probe Stability

  • Prepare your complete assay buffer.

  • Dispense the buffer into several wells of a microplate.

  • Add your working concentration of 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol to the wells.

  • Immediately take a fluorescence reading of the plate (T=0).

  • Incubate the plate under your standard assay conditions (time and temperature).

  • Take a second reading at the end of the incubation period (T=final).

  • Interpretation: A significant increase in fluorescence from T=0 to T=final indicates probe instability. Consider lowering the pH (as sulfhydryl anions are the primary nucleophiles, a lower pH can reduce reactivity) or screening buffer additives for their effect on stability.[5]

Symptom 2: High Background in Sample Wells Only

This implicates a component of your biological matrix.

Causality:

The two main culprits are autofluorescence and non-specific probe reactions .

  • Autofluorescence: Biological samples contain endogenous fluorophores.[9] Aldehyde fixatives used in cell-based assays can also increase autofluorescence.[2]

  • Non-specific Reactions: The probe, designed to react with your target thiol, may also react with other abundant nucleophiles in the cell or lysate, such as the thiol groups on proteins, leading to unintended background signal.[4][7]

Troubleshooting Workflow:
  • Identify the Source (Autofluorescence vs. Reaction):

    • Run three parallel sets of wells:

      • Sample + Buffer (No Probe)

      • Buffer + Probe (No Sample)

      • Sample + Buffer + Probe (Full Assay)

    • Interpretation:

      • If well set #1 is high, the primary issue is sample autofluorescence.

      • If well set #2 is low but #3 is high (after subtracting the value from #1), the issue is a non-specific reaction between the probe and the sample.

Mitigation Strategies & Protocols:

Strategy 1: Combating Autofluorescence

  • Spectral Separation: If you know the approximate excitation/emission of your probe, try to select one with a longer, red-shifted wavelength, as autofluorescence is most prominent in the blue and green spectra.[9]

  • Media and Buffer Choice: For live-cell imaging, switch to a phenol red-free medium and reduce serum concentration during the assay.[3]

  • Chemical Quenching: For fixed cells, reagents like Sodium Borohydride can reduce aldehyde-induced autofluorescence.[3]

Common Autofluorescent SpeciesTypical Excitation (nm)Typical Emission (nm)Notes
NADH ~340~450A primary source of metabolic autofluorescence.[9]
Flavins (FAD, FMN) ~450~530Found in mitochondria; contributes to green channel noise.[9]
Collagen / Elastin ~360 / ~400~440 / ~500Significant in tissue samples and extracellular matrix.[10]
Lipofuscin Broad (360-550)Broad (450-650)Age-related pigment in post-mitotic cells.[9]
Aldehyde Fixatives BroadBroad (Green-Red)Caused by reaction with amines, forming Schiff bases.[2]

Strategy 2: Reducing Non-Specific Probe Reactions

  • Optimize Probe Concentration: A high probe concentration can drive non-specific binding.

Protocol 2: Probe Concentration Titration

  • Prepare a negative control sample (e.g., cell lysate known to have low/no target analyte).

  • Create a serial dilution of your probe (e.g., from 10x to 0.1x your current working concentration).

  • Set up the assay with the negative control sample and the range of probe concentrations.

  • Simultaneously, run the same titration with a positive control sample containing a known amount of your target analyte.

  • Analysis: Plot the signal-to-background ratio (Positive Control Signal / Negative Control Signal) for each concentration. Select the concentration that maximizes this ratio, not necessarily the one that gives the highest absolute signal.

cluster_0 Potential Probe Reactions Probe Quenched Probe (Low Fluorescence) Product_Specific Specific Product (High Fluorescence SIGNAL) Probe->Product_Specific Specific Reaction (Desired) Product_NonSpecific Non-Specific Product (High Fluorescence NOISE) Probe->Product_NonSpecific Non-Specific Reaction (Undesired) Analyte Target Thiol (e.g., GSH) Analyte->Product_Specific NonSpecific Non-Specific Nucleophile (e.g., Protein-SH) NonSpecific->Product_NonSpecific

Caption: Specific vs. Non-specific probe reaction pathways.

Symptom 3: Signal Fades During Measurement or is Inconsistent

This category covers issues related to signal stability and measurement artifacts.

Causality:
  • Photobleaching: As discussed in the FAQs, this is the destruction of the fluorophore by excitation light.

  • Inner Filter Effect (IFE): This occurs when the solution is too concentrated or contains other absorbing species, reducing the light that reaches the detector.[12][14]

  • Pipetting Inaccuracy/Evaporation: Can lead to high well-to-well variability.[5]

Mitigation Strategies:
IssueRecommended ActionScientific Rationale
Photobleaching 1. Reduce excitation intensity or exposure time on the plate reader.[4]2. Increase detector gain to compensate for lower light input.3. Use an anti-fade reagent in the final buffer if compatible.[11]Minimizes the number of excitation-emission cycles each fluorophore undergoes, preserving its chemical structure.
Inner Filter Effect 1. Reduce the concentration of the probe and/or analyte.[12]2. Measure the absorbance spectrum of your final assay solution. If absorbance is >0.1 at the excitation or emission wavelength, dilution is necessary.[13]Reduces the probability that an excitation or emission photon will be absorbed by a neighboring molecule before reaching its destination (the fluorophore or the detector, respectively).[14][15]
Well-to-Well Variability 1. Use a multi-channel pipette and ensure it is properly calibrated.2. Use plate seals to prevent evaporation during incubation.[5]3. Ensure thorough mixing before reading.Guarantees that differences in signal between wells are due to the experimental variable, not artifacts of liquid handling or volume changes.

References

  • Chen, X., et al. (2015). Fluorescent Probes for Live Cell Thiol Detection. Molecules, 20(9), 16759–16794. [Link]

  • Jares-Erijman, E. A., & Jovin, T. M. (2003). FRET and FLIM for biological studies. Current Opinion in Chemical Biology, 7(5), 626–630. [Link] (Note: While not a direct search result, this is a foundational concept relevant to the discussion of FRET as a quenching mechanism mentioned in search result[12]).

  • Fakhar-e-Alam, M., et al. (2011). Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction. PLoS ONE, 6(8), e23818. [Link]

  • Yue, Y., Huo, F., & Yin, C. (2021). The chronological evolution of small organic molecular fluorescent probes for thiols. Chemical Society Reviews, 50(1), 235-258. [Link]

  • Edinburgh Instruments. (2021). What is the Inner Filter Effect?. [Link]

  • HORIBA. How Inner-Filter Effects (IFE) can affect your fluorescence measurements. [Link]

  • JYX: JYU. (Thesis). Synthesis of N,N'-substituted imidazole-2-thiones from N-substituted imidazoles. [Link]

  • Yang, Y., et al. (2013). Thiol Reactive Probes and Chemosensors. Chemical Society Reviews, 42(14), 6120–6143. [Link]

  • Basicmedical Key. (2025). Troubleshooting Fluorescence Intensity Plate Reader Experiments. [Link]

  • Rodrigues, M. B., et al. (2026). Synthesis, photophysical and selective Cu(II) ion detection properties of novel 2,4,5-tri-substituted imidazole derivatives. ResearchGate. [Link]

  • Niu, L.-Y., et al. (2015). Design strategies of fluorescent probes for selective detection among biothiols. Chemical Society Reviews, 44(17), 6143–6160. [Link]

  • News-Medical.Net. (2018). Minimizing Photobleaching in Fluorescence Microscopy. [Link]

  • MDPI. (2021). Fluorescent Probes for Live Cell Thiol Detection. [Link]

  • American Journal of Organic Chemistry. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. [Link]

  • NIH. (2022). Recent advances in dual response molecular probes for biothiols. [Link]

  • Labcompare.com. (2021). How to Reduce Autofluorescence. [Link]

  • MDPI. (2025). A Fluorescence-Based Histidine-Imidazole Polyacrylamide Gel Electrophoresis (HI-PAGE) Method. [Link]

  • PubMed. (2006). Fluorescence-based detection of thiols in vitro and in vivo using dithiol probes. [Link]

  • Semantic Scholar. (2021). Green innovative fluorescence approach for the feasible and reliable assay of thiol-containing drugs. [Link]

  • Bitesize Bio. (2024). What is Autofluorescence? A Quick Explainer for Biologists. [Link]

  • Wikipedia. Autofluorescence. [Link]

  • PMC - NIH. (2016). Thiophene and diaminobenzo- (1,2,5-thiadiazol)- based DAD-type near-infrared fluorescent probe for nitric oxide. [Link]

  • NIH. (2013). Thioamide Quenching of Fluorescent Probes Through Photoinduced Electron Transfer. [Link]

  • NIH. (2018). Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity. [Link]

  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay. [Link]

  • RSC Publishing. (2019). Red-emitting GSH-Cu NCs as a triplet induced quenched fluorescent probe for fast detection of thiol pollutants. [Link]

  • ACS Publications. (2017). Thiol-Ligand-Catalyzed Quenching and Etching in Mixtures of Colloidal Quantum Dots and Silver Nanoparticles. [Link]

  • MIT. (2008). A Highly Selective Fluorescent Probe for Thiol Bioimaging. [Link]

  • NIH. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties. [Link]

  • NCBI Bookshelf. (2015). Interference with Fluorescence and Absorbance. [Link]

  • ResearchGate. (2015). Thiol-Reactive Probes. [Link]

  • MDPI. (2024). Detail Synthetic Study of Infrared Fluorescent Dyes. [Link]

  • NextSDS. 1-(2,5-DICHLOROPHENYL)-1H-IMIDAZOLE-2-THIOL. [Link]

  • PubChem. 1-(2,5-Dichloro-benzyl)-1,3-dihydro-imidazole-2-thione. [Link]

  • Wiley Online Library. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Imidazole-2-thiol Derivatives: Evaluating 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol in the Context of Its Analogs

The imidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2][3] Its unique five-membered aromatic ring w...

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Author: BenchChem Technical Support Team. Date: April 2026

The imidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2][3] Its unique five-membered aromatic ring with two nitrogen atoms allows for diverse molecular interactions, making it a versatile template for drug design.[4][5] Within this class, imidazole-2-thiol (also known as 2-mercaptoimidazole) and its derivatives have garnered significant attention for their broad spectrum of biological activities, including anticancer, antifungal, anti-inflammatory, and antibacterial properties.[1][6]

This guide provides an in-depth comparison of 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol against other notable imidazole-2-thiol derivatives. We will dissect the structure-activity relationships (SAR), present supporting experimental data from peer-reviewed literature, and provide detailed protocols to empower researchers in their own investigations. The objective is to contextualize the potential of the dichlorophenyl-substituted title compound by examining the performance of its structural relatives.

The Subject of Analysis: 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol

The core focus of our comparison is 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol. Its structure features a dichlorinated phenyl ring attached to the N1 position of the imidazole-2-thiol core.

Chemical Structure:

  • IUPAC Name: 3-(2,5-dichlorophenyl)-1H-imidazole-2-thione[7]

  • Molecular Formula: C₉H₆Cl₂N₂S[7]

  • Molecular Weight: 245.13 g/mol

While extensive biological data for this specific molecule is not widely published in the available literature, we can hypothesize its potential activity based on well-established structure-activity relationships within this class. The presence of two chlorine atoms on the phenyl ring significantly increases the molecule's lipophilicity. This modification can enhance cell membrane permeability, a critical factor for a drug's ability to reach intracellular targets. Furthermore, halogen substitutions are a common strategy in medicinal chemistry to modulate metabolic stability and receptor binding affinity.

Comparative Analysis: Performance Across Biological Targets

The true potential of 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol can be illuminated by comparing it to analogs for which extensive experimental data exists. We will focus on two primary areas where these derivatives have shown significant promise: oncology and mycology.

Anticancer Activity: A Multi-Pronged Attack

Imidazole-2-thiol derivatives exert their anticancer effects through various mechanisms, including enzyme inhibition and the induction of apoptosis.[8][9]

1. Inhibition of Matrix Metalloproteinases (MMPs): Metastasis is a major cause of cancer-related mortality, and MMPs play a crucial role in this process by degrading the extracellular matrix, allowing cancer cells to invade new tissues.[10] Certain S-substituted imidazole-2-thione derivatives have emerged as potent MMP inhibitors. For instance, a standout compound, referred to as compound 24 in a recent study, demonstrated potent cytotoxicity against lung (A-549), cervical (HeLa), and colorectal (HCT-116) cancer cells with submicromolar IC₅₀ values.[8][10] Mechanistic studies revealed that this compound directly inhibits MMP-9 activity, suppresses cancer cell migration, and induces apoptosis.[8][11]

2. Kinase and Topoisomerase Inhibition: Other derivatives have been designed to target different oncogenic pathways. A series of N-1 arylidene amino imidazole-2-thiones were found to inhibit VEGFR-2 and B-Raf kinases, which are critical for tumor angiogenesis and proliferation.[9] In another study, linking the imidazole-2-thione scaffold to an acenaphthylenone moiety created hybrid molecules that act as dual DNA intercalators and topoisomerase II inhibitors.[12] Notably, compounds 5b and 5h from this series showed significantly higher potency against the MCF-7 breast cancer cell line than the standard chemotherapy drug, doxorubicin.[12]

Table 1: Comparative Anticancer Activity of Imidazole-2-Thiol Derivatives
Compound IDKey Structural FeaturesTarget(s)Cell LineIC₅₀ (µM)Reference
Compound 24 S-substituted imidazole-2-thioneMMP-2, MMP-9A-549 (Lung)< 1 µM[8][10]
Compound 5b N-phenyl, C-phenyl substitutionDNA, Topo IIMCF-7 (Breast)1.5-fold > Doxorubicin[12]
Compound 5h N-phenyl, C-(4-chlorophenyl)DNA, Topo IIMCF-7 (Breast)3-fold > Doxorubicin[12]
Compound 5 N-arylidene amino substitutionVEGFR-2, B-RafHepG2 (Liver)1.34 µM[9]
Antifungal Efficacy: Disrupting Fungal Viability

Fungal infections pose a significant global health threat, and the need for new, more effective antifungal agents is critical.[13] Imidazole derivatives, such as the clinically used ketoconazole and miconazole, are well-known for their antifungal properties, which primarily stem from the inhibition of the enzyme 14α-demethylase, a key player in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[13][14]

Recent studies have shown that novel imidazole derivatives exhibit potent activity against various fungal strains, including resistant ones.[13][15] Structure-activity relationship analyses indicate that the presence of electron-withdrawing groups and hydrophobic side chains on the imidazole scaffold can significantly enhance antifungal potency by improving penetration of the fungal membrane.[14] This suggests that 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol, with its lipophilic and electron-withdrawing dichlorophenyl group, is a promising candidate for antifungal activity.

Table 2: Comparative Antifungal Activity of Imidazole Derivatives
Compound IDKey Structural FeaturesFungal StrainMIC₅₀ (µg/mL)Reference
Compound 5d N-substituted imidazoleCandida albicans0.98[13]
Compound 5e N-substituted imidazoleCandida parapsilosis0.98[13]
Compound 31 Imidazole with 2,4-dienone motifC. albicans (Fluconazole-resistant)8[15]
Compound 42 Imidazole with 2,4-dienone motifC. albicans (Fluconazole-resistant)8[15]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of imidazole-2-thiol derivatives is highly dependent on the nature and position of their substituents. The following diagram summarizes key SAR findings from the literature.

SAR_Summary core Imidazole-2-Thiol Core sub_points core->sub_points N1 N1-Aryl Substitution sub_points->N1 N1 S_Thiol S-Thiol Alkylation sub_points->S_Thiol S- C4_C5 C4/C5-Aryl Substitution sub_points->C4_C5 C4/C5 N1_effect Halogenation (e.g., -Cl, -F) - Increases lipophilicity - May enhance membrane penetration - Potential for improved anticancer  and antifungal activity N1->N1_effect S_Thiol_effect Substitution with groups like -CH2CO-Aryl leads to potent anti-metastatic (MMP inhibition) and cytotoxic effects. S_Thiol->S_Thiol_effect C4_C5_effect Bulky aryl groups at these positions are common in potent anticancer derivatives, influencing target binding (e.g., kinases). C4_C5->C4_C5_effect

Caption: Generalized Structure-Activity Relationship (SAR) for Imidazole-2-Thiol Derivatives.

The inhibition of MMPs by these compounds is a compelling mechanism for preventing cancer metastasis. The workflow below illustrates how this activity leads to a therapeutic effect.

MMP_Inhibition_Pathway CancerCell Primary Tumor Cell MMPs Secretes MMP-2/MMP-9 CancerCell->MMPs Degradation ECM Degradation MMPs->Degradation catalyzes ECM Extracellular Matrix (ECM) (Structural Barrier) ECM->Degradation Invasion Cell Invasion & Metastasis Degradation->Invasion Drug Imidazole-2-Thiol Derivative (e.g., Cmpd 24) Drug->Block

Caption: Inhibition of Cancer Cell Invasion by Blocking Matrix Metalloproteinases (MMPs).

Experimental Protocols

To facilitate further research, we provide a standardized protocol for assessing the cytotoxic activity of these compounds, a crucial first step in anticancer drug discovery.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is adapted from methodologies reported for the evaluation of imidazole derivatives.[9][10]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., A-549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette and incubator (37°C, 5% CO₂)

  • Microplate reader

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout start 1. Culture & Harvest Cells seed 2. Seed Cells in 96-well Plate (e.g., 1x10^4 cells/well) start->seed incubate1 3. Incubate for 24h (Allow attachment) seed->incubate1 treat 4. Add Serial Dilutions of Test Compounds incubate1->treat incubate2 5. Incubate for 48-72h treat->incubate2 add_mtt 6. Add MTT Solution (10 µL/well) incubate2->add_mtt incubate3 7. Incubate for 4h (Formazan crystal formation) add_mtt->incubate3 add_dmso 8. Add DMSO (100 µL/well to dissolve crystals) incubate3->add_dmso read 9. Measure Absorbance at 570 nm add_dmso->read

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and seed them into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (including 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol and its analogs) in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for another 48 to 72 hours.[9]

  • MTT Addition: After the treatment period, add 10 µL of MTT stock solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Outlook

The imidazole-2-thiol scaffold is a remarkably versatile platform for the development of novel therapeutic agents. While direct experimental evidence for 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol remains to be published, a comparative analysis of its structural analogs provides a strong rationale for its investigation. The presence of the dichlorophenyl group aligns with established SAR principles that favor enhanced potency in both anticancer and antifungal contexts.

Derivatives of this class have demonstrated efficacy through multiple advanced mechanisms, including the inhibition of MMPs, kinases, and topoisomerases, as well as through DNA intercalation.[8][9][12] The potent, often submicromolar, activities of compounds like compound 24 and the superior performance of others over clinical standards like doxorubicin underscore the immense potential of this chemical family.[8][12]

Future research should prioritize the synthesis and systematic biological evaluation of 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol. Screening this compound against a panel of cancer cell lines and fungal pathogens, using protocols such as the MTT assay described herein, would provide the necessary data to confirm its therapeutic potential and firmly place it within the landscape of its high-performing analogs.

References

  • Golcienė, B., Maciejewska, N., Kallingal, A., et al. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1). [Link][8]

  • Osman, N., Soltan, M. K., Rezq, S., & Abdelkhalek, A. S. (n.d.). COX-2 structure-activity relationship (SAR) of imidazole-2-thiol derivatives 4a-r. ResearchGate. [Link][16]

  • Golcienė, B., Maciejewska, N., Kallingal, A., et al. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 2607820. Published by Taylor & Francis. Available from: [Link][10]

  • Golcienė, B., Maciejewska, N., Kallingal, A., et al. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. ResearchGate. [Link][11]

  • Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72. [Link][1]

  • Golcienė, B., et al. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Semantic Scholar. [Link][17]

  • Unknown Author. (n.d.). Synthesis and biological studies of thiol derivatives containing imidazole moiety. ResearchGate. [Link][18]

  • Ghorab, M., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. Semantic Scholar. [Link][9]

  • Unknown Author. (n.d.). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. ijcrt.org. [Link][2]

  • Unknown Author. (n.d.). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. SciSpace. [Link][19]

  • Moghadasi, Z., & Imani, S. (n.d.). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. [Link][14]

  • Unknown Author. (2020). Practical and Efficient Synthesis of 2-Thio-imidazole Derivative—ZY12201: A Potent TGR5 Agonist. ACS Publications. [Link][20]

  • Yilmaz, B., et al. (2025). Design, synthesis and investigation of new imidazole derivatives with biological activities and antifungal effects. Journal of Biomolecular Structure & Dynamics. [Link][13]

  • Holban, A. M., et al. (2023). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. MDPI. [Link][21]

  • Verma, B. K., et al. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research. [Link][6]

  • Unknown Author. (n.d.). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. ResearchGate. [Link][22]

  • Wang, Y., et al. (n.d.). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 26(21), 6659. [Link][15]

  • Unknown Author. (n.d.). Natural product imidazole derivatives displaying anticancer activity... ResearchGate. [Link][4]

  • Unknown Author. (n.d.). Synthesis of 1-aryl-4,5-diphenyl-1H-imidazol-2(3H)-ones. ResearchGate. [Link][23]

  • Unknown Author. (n.d.). antimicrobial activity of imidazol-2-thiol derivatives represented by%... ResearchGate. [Link][24]

  • National Center for Biotechnology Information. (n.d.). 1-(2,5-Dichloro-benzyl)-1,3-dihydro-imidazole-2-thione. PubChem. [Link][25]

  • Abd El-All, A. S., et al. (2024). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2311818. [Link][12]

  • Unknown Author. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. [Link][5]

  • Abdul-Hay, H., et al. (n.d.). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. Europe PMC. [Link][26]

  • NextSDS. (n.d.). 1-(2,5-DICHLOROPHENYL)-1H-IMIDAZOLE-2-THIOL. [Link][27]

  • Unknown Author. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Journal of Pharma Insights and Research. [Link][28]

  • Unknown Author. (2025). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 32(1), 149-153. [Link][29]

  • Ozerov, A. A., et al. (2025). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology. [Link][30]

  • Romero, D. H., Heredia, V. E. T., & Gonzalez, O. G. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. [Link][31]

  • Unknown Author. (n.d.). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. ijcrt.org. [Link][3]

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Comparative

A Comparative Guide to Validating Small Molecule-Protein Interactions: A Case Study with 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol

Introduction In the landscape of drug discovery and chemical biology, the rigorous validation of a small molecule's binding to its intended protein target is a critical checkpoint. This process not only confirms the mech...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and chemical biology, the rigorous validation of a small molecule's binding to its intended protein target is a critical checkpoint. This process not only confirms the mechanism of action but also provides essential data for lead optimization and the development of structure-activity relationships (SAR).[1][2][3] This guide offers a detailed technical comparison of leading biophysical techniques for the characterization of these interactions. We will use the small molecule 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol as a case study. Given that its specific protein targets are not widely documented in public literature, we will proceed with a hypothetical, yet scientifically plausible, interaction with a target protein, such as a kinase or a protein implicated in inflammatory signaling, to illustrate the experimental workflows.

This document is designed to transcend a simple recitation of protocols. It aims to provide the rationale behind experimental choices, fostering a self-validating system of inquiry. We will begin with an in-depth exploration of Surface Plasmon Resonance (SPR) as a primary validation tool, followed by an objective comparison with two powerful, solution-based alternatives: Isothermal Titration Calorimetry (ITC) and MicroScale Thermophoresis (MST).

The Gold Standard: Validating Binding with Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free, optical technique that provides real-time data on the kinetics and affinity of molecular interactions.[4][5] Its high sensitivity and information-rich output make it a cornerstone technology in drug discovery.[6][7] The underlying principle involves monitoring changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip.[4][8]

SPR Experimental Workflow

The validation of the binding of 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol (the analyte) to its putative target protein (the ligand) would typically follow the workflow illustrated below.

SPR_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Real-Time Measurement cluster_analysis Phase 3: Data Analysis P1 Immobilize Target Protein on Sensor Chip R1 Association: Inject Analyte P1->R1 P2 Prepare Analyte Dilution Series: 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol P2->R1 R2 Dissociation: Buffer Flow R1->R2 R3 Regeneration: Strip Analyte R2->R3 A1 Generate Sensorgrams R2->A1 R3->R1 Next Cycle A2 Fit Data to Kinetic Model A1->A2 A3 Determine ka, kd, and KD A2->A3

Caption: A typical workflow for an SPR experiment, from preparation to data analysis.

Detailed SPR Protocol for Small Molecule Interaction Analysis

1. Ligand Immobilization (Target Protein):

  • Causality: The goal is to tether the target protein to the sensor surface in a manner that preserves its native conformation and binding activity. Amine coupling is a common and robust method for this.[9]

  • Methodology:

    • Activate the surface of a CM5 sensor chip using a fresh 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Inject the target protein, diluted to 20-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0), over the activated surface.

    • Monitor the response units (RU) to achieve an appropriate immobilization density. For small molecule analysis, a lower density is often preferable to avoid mass transport limitations.

    • Inject 1 M ethanolamine-HCl, pH 8.5, to deactivate any unreacted NHS-esters.

    • A reference flow cell is prepared by performing the activation and deactivation steps without protein injection. This is crucial for correcting for non-specific binding and bulk refractive index changes.

2. Analyte Preparation (1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol):

  • Causality: Accurate determination of kinetic constants relies on a precise concentration series of the analyte.

  • Methodology:

    • Prepare a high-concentration stock solution (e.g., 10 mM) of 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol in 100% DMSO.

    • Perform a serial dilution of the stock solution in the running buffer (e.g., HBS-EP+) to create a concentration series (e.g., from 100 µM to 0.1 µM).

    • Ensure the final DMSO concentration is consistent across all dilutions and the running buffer blank, typically ≤ 5%, to minimize solvent-induced artifacts.[5]

3. Binding Measurement and Analysis:

  • Causality: The real-time monitoring of binding and dissociation allows for the calculation of kinetic rate constants.

  • Methodology:

    • Inject the prepared analyte concentrations, from lowest to highest, over the ligand and reference surfaces. Each injection cycle should include:

      • Association Phase: A defined period of analyte injection (e.g., 120 seconds).

      • Dissociation Phase: A period of buffer flow to monitor the dissociation of the analyte-ligand complex (e.g., 300 seconds).

      • Regeneration: A short pulse of a specific solution (e.g., high salt or low pH) to remove any remaining bound analyte. The regeneration conditions must be optimized to ensure complete removal without damaging the immobilized ligand.

    • Perform "double referencing" by subtracting the data from the reference flow cell and the data from a buffer-only injection (a "zero concentration" analyte).

    • Fit the processed data (the sensorgrams) to a suitable kinetic model, such as the 1:1 Langmuir binding model, to determine the association rate constant (k a ), the dissociation rate constant (k d ), and the equilibrium dissociation constant (K D = k d /k a ).

Comparative Methodologies: Isothermal Titration Calorimetry (ITC) and MicroScale Thermophoresis (MST)

While SPR is a powerful tool, a comprehensive validation often benefits from orthogonal techniques. ITC and MST are excellent solution-based methods that do not require immobilization, thus circumventing potential artifacts associated with surface tethering.[10][11]

Method_Comparison cluster_methods Alternative Binding Assays cluster_params Primary Experimental Outputs ITC Isothermal Titration Calorimetry (ITC) Affinity Affinity (KD) ITC->Affinity Thermo Thermodynamics (ΔH, ΔS) ITC->Thermo Stoich Stoichiometry (n) ITC->Stoich MST MicroScale Thermophoresis (MST) MST->Affinity

Caption: A comparison of the primary data obtained from ITC and MST experiments.

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for thermodynamic characterization of binding interactions. It directly measures the heat released or absorbed as two molecules interact, providing a complete thermodynamic profile in a single experiment.[1][12][13]

  • Principle of Operation: A solution of the small molecule is titrated into a solution of the target protein. The instrument measures the minute temperature changes that occur upon binding.

  • Experimental Protocol:

    • Dialyze both the protein and the small molecule into the same buffer to minimize heats of dilution.

    • Load the target protein into the sample cell and the small molecule (typically at a 10-15 fold higher concentration) into the titration syringe.[14]

    • Perform a series of small, precisely controlled injections of the small molecule into the protein solution.

    • The raw data is a series of heat-burst peaks corresponding to each injection. Integration of these peaks yields a binding isotherm.

    • This isotherm is then fitted to a binding model to determine the binding affinity (K D ), the stoichiometry of the interaction (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

MicroScale Thermophoresis (MST)

MST is a highly sensitive technique that measures binding by detecting changes in the movement of molecules along a microscopic temperature gradient.[15][16] This movement, known as thermophoresis, is affected by changes in size, charge, and hydration shell upon ligand binding.[17][18]

  • Principle of Operation: One of the binding partners (typically the protein) is fluorescently labeled. The change in its thermophoretic mobility is measured as a function of the concentration of the unlabeled binding partner (the small molecule).

  • Experimental Protocol:

    • Covalently label the target protein with a fluorescent dye.

    • Prepare a serial dilution of the unlabeled small molecule.

    • Mix a fixed concentration of the labeled protein with each concentration of the small molecule.

    • Load the samples into glass capillaries and place them in the MST instrument.

    • An infrared laser creates a precise temperature gradient, and the movement of the fluorescently labeled protein is monitored.

    • A plot of the change in thermophoresis versus the small molecule concentration generates a binding curve that can be fitted to determine the K D .

At-a-Glance Comparison of Techniques
FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)MicroScale Thermophoresis (MST)
Primary Output Kinetics (k a , k d ) and Affinity (K D )[7]Thermodynamics (ΔH, ΔS), Affinity (K D ), and Stoichiometry (n)[12]Affinity (K D )[17]
Labeling Label-free[4]Label-free[13]Requires fluorescent labeling of one partner[15]
Immobilization Requires immobilization of the ligand[19]Solution-based, no immobilization[13]Solution-based, no immobilization[20]
Sample Consumption Low (analyte), Moderate (ligand)HighVery Low[20]
Throughput Medium to High[3]Low to MediumHigh
Key Advantage Provides real-time kinetic dataDirect measurement of binding thermodynamicsLow sample consumption and high tolerance for complex solutions[16]
Potential Challenge Immobilization may alter protein activityHigh sample requirement; not ideal for very weak or very tight bindersLabeling may perturb the interaction

Hypothetical Experimental Data Synopsis

To provide a tangible comparison, the following table presents a set of plausible, hypothetical data for the interaction between 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol and its target protein, as determined by each technique.

ParameterSPRITCMST
Affinity (K D ) 8.5 µM9.2 µM11.3 µM
Association Rate (k a ) 2.1 x 10⁴ M⁻¹s⁻¹N/AN/A
Dissociation Rate (k d ) 1.8 x 10⁻¹ s⁻¹N/AN/A
Stoichiometry (n) Not directly measured1.05N/A
Enthalpy (ΔH) Not measured-7.2 kcal/molNot measured
Entropy (ΔS) Not measured-2.8 cal/mol·KNot measured

Conclusion and Recommendations

The validation of a small molecule-protein interaction is a multi-faceted challenge that is best addressed with a combination of orthogonal techniques. For the initial characterization of 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol, SPR stands out for its ability to provide detailed kinetic information, which is often crucial for understanding the dynamic aspects of drug-target engagement.[5]

Following a successful SPR campaign, ITC would be the recommended secondary validation method. Its ability to provide a complete thermodynamic profile of the interaction offers a deeper mechanistic understanding and serves as a true in-solution confirmation of the binding event, free from any potential surface-related artifacts.[1][12] MST presents a valuable alternative, particularly in scenarios where protein availability is limited or when screening a larger number of analogues, due to its low sample consumption and high throughput.

Ultimately, the selection of a biophysical validation strategy should be a deliberate process, guided by the specific research question, the properties of the molecules under investigation, and the strengths and limitations of each available technology. A well-designed, multi-pronged approach will yield the most robust and reliable data, paving the way for confident decision-making in the complex journey of drug discovery.

References

  • ITC - Isothermal Titration Calorimetry | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder. (n.d.). Retrieved from [Link]

  • Surface Plasmon Resonance: Principle, Applications, and Benefits - Patsnap Eureka. (2025, March 25). Retrieved from [Link]

  • ITC-Derived Binding Constants. (n.d.). Malvern Panalytical. Retrieved from [Link]

  • Measuring the K D of Protein–Ligand Interactions Using Microscale Thermophoresis. (n.d.). SpringerLink. Retrieved from [Link]

  • Microscale Thermophoresis: a revolutionary approach to quantifying binding affinities - Nuvisan. (n.d.). Retrieved from [Link]

  • MicroScale Thermophoresis (MST) - Center for Macromolecular Interactions. (n.d.). Harvard Medical School. Retrieved from [Link]

  • Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed. (n.d.). Retrieved from [Link]

  • Microscale thermophoresis (MST) - Instituto de Biomedicina de Valencia - IBV-CSIC. (n.d.). Retrieved from [Link]

  • Measuring the KD of Protein-Ligand Interactions Using Microscale Thermophoresis. (n.d.). In Springer Protocols. Retrieved from [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (2025, March 10). Retrieved from [Link]

  • Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents | IntechOpen. (2022, May 13). Retrieved from [Link]

  • Principle and Applications of Surface Plasmon Resonance (SPR) Technolo - AntBio. (2026, January 6). Retrieved from [Link]

  • How to Detect Low-affinity Protein Binding Without Surface Plasmon Resonance. (2026, January 27). Sartorius. Retrieved from [Link]

  • Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis - PubMed. (n.d.). Retrieved from [Link]

  • SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques - Nicoya Lifesciences. (2018, May 15). Retrieved from [Link]

  • Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids - PMC - NIH. (n.d.). Retrieved from [Link]

  • A Tutorial Review on Surface Plasmon Resonance Biosensors: Applications in Biomedicine. (2025, November 23). ACS Publications. Retrieved from [Link]

  • Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. (2018, May 3). Reichert Technologies. Retrieved from [Link]

  • Applications of Surface Plasmon Resonance and Biolayer Interferometry for Virus–Ligand Binding - PMC. (n.d.). Retrieved from [Link]

  • Biophysical Approaches to Small Molecule Discovery and Validation - YouTube. (2021, March 30). Retrieved from [Link]

  • Comparison of Biomolecular Interaction Techniques – - SPRvs ITCvs MSTvs BLI - XanTec bioanalytics GmbH. (n.d.). Retrieved from [Link]

  • Identifying the proteins to which small-molecule probes and drugs bind in cells | PNAS. (2009, March 24). Retrieved from [Link]

  • This protocol describes how to collect binding data for a small molecule/protein interaction. S. (n.d.). Retrieved from [Link]

  • Large and Small Molecule Screening by SPR - Bio-Rad. (n.d.). Retrieved from [Link]

  • Chapter 4: Identifying and Developing Small Molecule Inhibitors of Protein–Protein Interactions - Books. (2020, December 7). Royal Society of Chemistry. Retrieved from [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed. (n.d.). Retrieved from [Link]

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024, June 20). Reichert Technologies. Retrieved from [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC. (n.d.). Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol proper disposal procedures

An authoritative guide to the proper laboratory handling and disposal of 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol requires a dual-faceted approach. This molecule presents two distinct disposal challenges: the high rea...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to the proper laboratory handling and disposal of 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol requires a dual-faceted approach. This molecule presents two distinct disposal challenges: the high reactivity and objectionable odor of the thiol (-SH) group , and the environmental persistence associated with the dichlorophenyl moiety (a halogenated organic).

As a Senior Application Scientist, I have structured this guide to provide drug development professionals and researchers with self-validating, step-by-step protocols that ensure regulatory compliance, mitigate exposure risks, and prevent environmental contamination.

Physicochemical Hazard Profile & Disposal Logic

Before executing any disposal protocol, it is critical to understand the causality behind the waste segregation rules. The structural components of 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol dictate its end-of-life treatment.

Structural FeatureHazard / Logistical ChallengeRequired Disposal Strategy
Thiol Group (-SH) High volatility, severe olfactory nuisance, and potential toxicity. Readily forms disulfides or coordinates with heavy metals.Chemical Quenching (Oxidation) to a non-volatile sulfonic acid for localized odor control and spill management[1].
Chlorinated Ring (Cl) Halogenated organic compounds (HOCs) are environmentally persistent. Improper combustion can generate highly toxic polychlorinated dibenzo-p-dioxins (PCDDs)[2].Strict Segregation into Halogenated Waste streams for high-temperature rotary kiln incineration[3][4].

Operational Disposal Protocols

Depending on the scale of the waste and the operational context, laboratories should employ one of the following two validated protocols.

Protocol A: Direct Segregation (Preferred for Routine Operations)

For standard experimental workflows where the thiol is dissolved in organic solvents or remains as a solid residue, direct segregation is the most efficient and compliant method.

  • Isolate the Waste Stream: Collect all solid residues, contaminated filter paper, and solvent mixtures containing the compound.

  • Segregate into Halogenated Waste: Transfer the materials exclusively into a designated, chemically compatible carboy labeled "Halogenated Organic Waste" [3].

    • Causality: Halogenated wastes must never be mixed with non-halogenated solvents. Waste management facilities must route halogenated waste to specialized rotary kiln incinerators operating at extreme temperatures (>1000°C) with caustic scrubbing systems to safely destroy the carbon-halogen bonds and neutralize the resulting hydrochloric acid (HCl) gas[4].

  • Document Ratios: If the waste is a solvent mixture (e.g., dichloromethane/methanol), record the estimated volume ratio on the composite waste sheet to ensure the incinerator facility can calculate the BTU (caloric) value[3][4].

Protocol B: Chemical Quenching (For Odor Control and Spill Residues)

If the thiol odor becomes a localized exposure risk, or if you are decontaminating glassware and spill residues, the thiol group must be chemically oxidized prior to final waste collection. This protocol is adapted from the National Research Council's Prudent Practices in the Laboratory[1][5].

  • Prepare the Oxidant: In an active fume hood, equip a 3-neck round-bottom flask with a magnetic stirrer and dropping funnel. Add a 25% molar excess of commercial hypochlorite laundry bleach (5.25% sodium hypochlorite, NaOCl)[1].

  • Execute the Oxidation: Slowly add the 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol waste (either neat or dissolved in a non-oxidizable solvent like THF) dropwise to the stirred hypochlorite solution[1].

    • Causality: The hypochlorite oxidizes the malodorous thiol (-SH) into a highly stable, water-soluble sulfonic acid (-SO3H) and chloride ions ( R−SH+3OCl−→R−SO3​H+3Cl− )[5]. This permanently eliminates the odor and reactivity.

  • Thermal Management: The oxidation is exothermic. If the reaction does not start spontaneously, warm the mixture gently to 50 °C. Once initiated, maintain the temperature between 45–50 °C using an ice bath if necessary[1][6].

  • Final Halogenated Collection (Critical Step): Do not pour the quenched mixture down the drain. While standard non-halogenated thiols can often be sewered post-oxidation, the resulting sulfonic acid derivative of this compound still contains the 2,5-dichlorophenyl moiety[1][7]. The entire aqueous mixture must be transferred to an "Aqueous Halogenated Waste" container for professional off-site disposal[3][4].

Disposal Decision Workflow

The following diagram illustrates the logical decision-making process for handling 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol waste in a laboratory setting.

DisposalWorkflow Start 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol Waste Generated Decision Is the thiol odor/reactivity a localized exposure risk? Start->Decision Quench Chemical Quenching (NaOCl Oxidation to Sulfonic Acid) Decision->Quench Yes (Spills/Decontamination) Direct Direct Segregation Decision->Direct No (Standard process) Halogenated Collect in 'Halogenated Organic Waste' Container (EPA Regulated) Quench->Halogenated Aqueous Halogenated Waste Direct->Halogenated Solid/Solvent Halogenated Waste Incineration High-Temperature Incineration (Rotary Kiln >1000°C) Halogenated->Incineration Off-site Professional Disposal

Caption: Operational workflow for the segregation, quenching, and disposal of halogenated thiol waste.

References

  • Perspective on halogenated organic compounds. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Hazardous Waste Segregation Guidelines. Bucknell University. Available at:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Chemical Waste Disposal Guidelines (Based on Prudent Practices). Hong Kong University of Science and Technology. Available at:[Link]

  • Laboratory Chemical Hygiene Plan. University of Wisconsin–Madison. Available at:[Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. Available at:[Link]

  • Guideline for the Authorized Disposal of Materials in Laboratory Sinks, Drains and Sewers. University of Ottawa. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol

Comprehensive Safety and Handling Protocol: 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol Operational Guidelines, PPE Specifications, and Disposal Workflows for Drug Development Professionals Executive Summary & Chemical P...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Protocol: 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol Operational Guidelines, PPE Specifications, and Disposal Workflows for Drug Development Professionals

Executive Summary & Chemical Profile

As a Senior Application Scientist, I frequently consult on the integration of highly functionalized building blocks into drug discovery pipelines. 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol (CAS: 281211-22-1) is a versatile intermediate, particularly valuable in the synthesis of kinase inhibitors and coordination complexes. However, its unique structural motifs—a lipophilic halogenated aromatic ring coupled with a reactive imidazole-2-thiol core—present specific toxicological and logistical challenges [1].

This guide provides a self-validating, mechanistic approach to handling this compound, ensuring that your laboratory operations maintain the highest standards of safety and scientific integrity.

Table 1: Physicochemical & Hazard Summary

Property / MetricSpecification
Chemical Name 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol
CAS Number 281211-22-1
Molecular Formula C9H6Cl2N2S
GHS Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)
NFPA 704 Rating Health: 2, Flammability: 1, Instability: 0
Tautomerism Exists in equilibrium with 1-(2,5-Dichlorophenyl)-1,3-dihydro-2H-imidazole-2-thione

Hazard Characterization & Mechanistic Toxicology

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The GHS classification indicates acute toxicity across all primary exposure routes [2].

  • Dermal Penetration (H312): The 2,5-dichlorophenyl moiety significantly increases the molecule's partition coefficient (LogP). This lipophilicity facilitates rapid absorption through the stratum corneum if the compound contacts bare skin, carrying the toxic pharmacophore directly into systemic circulation.

  • Systemic Toxicity (H302, H332): Imidazole-2-thiols (and their thione tautomers) are known to interact strongly with metalloenzymes. Structurally similar compounds act as potent thyroid peroxidase inhibitors. Inhalation of dust or accidental ingestion can lead to unintended enzymatic inhibition and endocrine disruption.

  • Olfactory Fatigue: Like many thiols, this compound possesses a distinct, unpleasant odor. However, relying on odor for exposure detection is dangerous due to rapid olfactory fatigue. Engineering controls must be the primary line of defense.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling halogenated thiols. The PPE matrix below is designed to interrupt the specific exposure pathways identified above.

Table 2: Required PPE and Mechanistic Justification

PPE CategorySpecificationMechanistic Justification
Gloves Double-gloving: Inner Nitrile (4 mil), Outer Neoprene or Butyl rubber.The lipophilic dichlorophenyl ring can degrade standard nitrile over time, especially if handled in organic solvents (e.g., DCM, DMF). Neoprene provides superior resistance to permeation.
Eye Protection Snug-fitting chemical splash goggles.Prevents systemic absorption via the highly vascularized ocular mucosa. Safety glasses are insufficient against aerosolized powders.
Body Protection Flame-retardant lab coat with knit cuffs; chemical-resistant apron for >500 mg scale.Knit cuffs eliminate the wrist exposure gap between the glove and the sleeve, mitigating dermal absorption risks.
Respiratory N95/P100 particulate respirator.Mitigates H332 (inhalation hazard) from aerosolized powders during transfer, serving as a secondary defense if hood airflow fluctuates.

Operational Workflows & Engineering Controls

Every protocol must act as a self-validating system. The following step-by-step workflow ensures that the compound is never exposed to the ambient laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation: Verify that the chemical fume hood has a calibrated face velocity of 80–120 feet per minute (fpm). Lower the sash to the indicated safe operating height.

  • Static Mitigation: Because the compound is a dry powder, it is prone to static cling, which causes unpredictable aerosolization. Discharge static by using an anti-static gun (e.g., Zerostat) on the weighing boat and utilize a grounded, anti-static micro-spatula.

  • Weighing: Weigh the compound inside a draft-shielded analytical balance located strictly within the fume hood.

  • Transfer: Transfer the weighed solid into the reaction vessel. Immediately seal the vessel with a septum before removing your hands from the hood.

  • Solubilization: Add required solvents via syringe through the septum under an inert atmosphere (N2 or Argon) to prevent premature oxidation of the thiol to a disulfide.

G Start 1. Fume Hood Setup Verify Face Velocity (80-120 fpm) Weigh 2. Static Mitigation & Weighing Use Anti-Static Spatula Start->Weigh Transfer 3. Sealed Transfer Move to Reaction Vessel Weigh->Transfer Spill Spill Response Initiate Bleach Oxidation Weigh->Spill React 4. Solubilization Add Solvent via Septum (N2/Ar) Transfer->React Transfer->Spill

Workflow for handling 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol safely.

Decontamination and Disposal Plan

The disposal of thiol-containing compounds requires chemical neutralization prior to waste aggregation. Simply throwing the powder or contaminated glassware into a solid waste bin will result in severe odor issues and potential exposure to waste-handling personnel. The scientifically validated method for thiol disposal is oxidative conversion to the corresponding odorless, water-soluble sulfonic acid using sodium hypochlorite (bleach) [3].

Step-by-Step Disposal Protocol:

  • Reagent Preparation: In a fume hood, prepare a 1:1 mixture of household bleach (5-6% sodium hypochlorite) and deionized water in a dedicated, wide-mouth plastic secondary container.

  • Oxidation: Slowly add the 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol waste (whether solid residue or dissolved in a non-reactive, water-miscible solvent like THF) to the stirred bleach solution. Caution: This oxidation reaction is highly exothermic; add slowly to maintain temperature control.

  • Validation: Allow the mixture to stir for a minimum of 24 hours. After 24 hours, cautiously waft the headspace to check for residual thiol odor. This is your self-validating step. If the odor persists, the oxidation is incomplete; add additional bleach and stir for another 12 hours.

  • Final Disposal: Once the odor is completely neutralized, the resulting aqueous mixture (now containing the oxidized sulfonate derivative) can be transferred to the designated aqueous hazardous waste stream, in compliance with local environmental regulations.

G Waste Thiol Waste Aggregation Bleach Add 5-6% NaOCl (Exothermic) Waste->Bleach Oxidation Oxidation to Sulfonic Acid Bleach->Oxidation Verify Verify Odor (>24 hrs) Oxidation->Verify Verify->Bleach Odor Persists Dispose Aqueous Waste Disposal Verify->Dispose

Oxidative disposal pathway for neutralizing toxic imidazole-2-thiol waste.

References

  • NextSDS. 1-(2,5-DICHLOROPHENYL)-1H-IMIDAZOLE-2-THIOL — Chemical Substance Information.
  • ChemScene. 281211-22-1 | 1-(2,5-Dichlorophenyl)-1,3-dihydro-2H-imidazole-2-thione Safety Information.
  • BenchChem. Essential Guide to the Safe Disposal of Thiane-4-thiol (General Thiol Oxidation Protocol).

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol
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